molecular formula C7H4ClIN2 B1427239 2-Chloro-5-iodo-4-methylnicotinonitrile CAS No. 1378864-45-9

2-Chloro-5-iodo-4-methylnicotinonitrile

Cat. No.: B1427239
CAS No.: 1378864-45-9
M. Wt: 278.48 g/mol
InChI Key: CRMWYGBBZGPZMZ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylnicotinonitrile (CAS 1378864-45-9) is a valuable chemical intermediate in scientific research and development. Its molecular structure, which features both chloro and iodo substituents on the nicotinonitrile core, makes it a versatile building block for constructing more complex molecules through various substitution and cross-coupling reactions . This compound is notably used as a key intermediate in the synthesis of agrochemicals, particularly in the production of neonicotinoid insecticides . The active ingredients derived from this intermediate function by targeting insect nervous systems, providing broad-spectrum pest control in crops . Furthermore, its structure allows for further functionalization, making it a valuable scaffold in medicinal chemistry research for the development of novel heterocyclic compounds with potential biological activity . The compound has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol . To maintain stability and purity, it requires strict storage conditions: it must be kept in a dark place under an inert atmosphere at 2-8°C . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This product is strictly for professional laboratory research. It is not for human, veterinary, or household use.

Properties

IUPAC Name

2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWYGBBZGPZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378864-45-9
Record name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Applications of a High-Value Heterocyclic Intermediate for Medicinal Chemistry

This whitepaper provides an in-depth technical overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. With the CAS Number 1378864-45-9 , this compound represents a strategic starting point for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The unique electronic properties and synthetic versatility of this heterocyclic system make it an ideal platform for the development of novel therapeutic agents. This compound, in particular, offers a trifecta of reactive sites: a chloro group amenable to nucleophilic substitution, an iodo group for cross-coupling reactions, and a nitrile moiety that can be further elaborated or serve as a key pharmacophoric element. This strategic combination of functional groups allows for a modular and divergent approach to the synthesis of compound libraries for drug screening.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 1378864-45-9Internal Database
Molecular Formula C₇H₄ClIN₂[Internal Database]
Molecular Weight 278.48 g/mol [Internal Database]
IUPAC Name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile[Internal Database]
Appearance Likely a solid (e.g., white to off-white powder)[3]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform) and have poor solubility in water.[3]

Note: Some physical properties such as melting and boiling points require experimental determination.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis can be dissected into two key stages: iodination of the pyridine ring followed by a Sandmeyer reaction to introduce the chloro group.

Synthetic_Pathway A 2-Amino-4-methylnicotinonitrile B 2-Amino-5-iodo-4-methylnicotinonitrile (CAS: 180995-02-2) A->B Iodination (e.g., I₂, HIO₄) C Intermediate Diazonium Salt B->C Diazotization (NaNO₂, HCl, 0-5°C) D This compound (CAS: 1378864-45-9) C->D Sandmeyer Reaction (CuCl, HCl)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2-Amino-4-methylnicotinonitrile

This step introduces the iodine atom at the 5-position of the pyridine ring. The choice of iodinating agent is crucial for achieving high regioselectivity and yield. A common method for the iodination of electron-rich aromatic and heteroaromatic amines involves the use of iodine in the presence of an oxidizing agent.[4]

  • Reaction Setup: To a solution of 2-amino-4-methylnicotinonitrile in a suitable solvent (e.g., acetic acid/water mixture), add periodic acid (HIO₄) or another suitable oxidizing agent.

  • Iodine Addition: Add elemental iodine (I₂) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Neutralize the mixture and extract the product with an organic solvent. The crude product, 2-amino-5-iodo-4-methylnicotinonitrile, can be purified by column chromatography or recrystallization.[2]

Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.[5][6]

  • Diazotization: Suspend 2-amino-5-iodo-4-methylnicotinonitrile in a cold (0-5 °C) aqueous solution of a strong mineral acid, such as hydrochloric acid.[6]

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.[7]

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also cooled to 0-5 °C.[6]

  • Conversion to Final Product: Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas indicates the progress of the reaction. The mixture may be gently warmed to ensure complete conversion.

  • Isolation and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography.

Experimental_Workflow cluster_0 Stage 1: Iodination cluster_1 Stage 2: Sandmeyer Reaction A1 Dissolve 2-Amino-4-methylnicotinonitrile in Acetic Acid/Water A2 Add Periodic Acid A1->A2 A3 Add Iodine (I₂) A2->A3 A4 Reaction Monitoring (TLC/HPLC) A3->A4 A5 Quench, Neutralize, and Extract A4->A5 A6 Purify to obtain 2-Amino-5-iodo-4-methylnicotinonitrile A5->A6 B1 Suspend 2-Amino-5-iodo-4-methylnicotinonitrile in cold HCl B2 Add NaNO₂ solution dropwise (0-5°C) B1->B2 B4 Add Diazonium Salt solution to CuCl solution B2->B4 B3 Prepare cold CuCl solution in HCl B3->B4 B5 Warm to complete reaction B4->B5 B6 Extract, Wash, and Purify B5->B6 B7 Isolate this compound B6->B7

Caption: Step-by-step experimental workflow for the proposed synthesis.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The highly functionalized nature of this compound makes it an exceptionally valuable intermediate for the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8]

The chloro and iodo substituents on the pyridine ring of this compound provide orthogonal handles for introducing molecular diversity. For instance, the chloro group can be displaced by various nucleophiles, while the iodo group is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the nicotinonitrile core to optimize binding to the target kinase.

A notable application of related building blocks is in the synthesis of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of mitosis that is overexpressed in many cancers.[9][10] The general structure of many PLK1 inhibitors features a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The strategic placement of substituents on the this compound scaffold can be leveraged to achieve high potency and selectivity for PLK1.[11]

Drug_Discovery_Application A This compound B Intermediate A (via Nucleophilic Substitution at C2) A->B R¹-Nu C Intermediate B (via Cross-Coupling at C5) A->C R²-B(OH)₂ [Pd] catalyst D Diverse Library of Kinase Inhibitor Candidates B->D Further Derivatization C->D Further Derivatization

Caption: Application of this compound in the synthesis of kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants and potentially harmful if ingested or inhaled.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value, strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical reactions. The orthogonal reactivity of its chloro and iodo substituents, combined with the versatile nicotinonitrile core, provides a powerful platform for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of such versatile intermediates in the drug development pipeline cannot be overstated.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences.
  • PubChem Compound Summary for CID 11391265, 2-Amino-5-iodo-4-methylnicotinonitrile.
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  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
  • Process for producing 2-amino-nicotinonitrile intermediates.
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under...
  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...
  • 2-Amino-5-Iodo-4-Methylnicotinonitrile. Methylamine Supplier.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Diazotis
  • 71493-76-0|2-Amino-4-methylnicotinonitrile. Ambeed.com.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P.
  • Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors. Benchchem.
  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells.
  • Drug Discovery - Inhibitor. chemical-kinomics.
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  • Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE. NIH.
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  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed.
  • Iodinating amino pyrimidines and amino pyridines.
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  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination.
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Sources

A Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical properties, synthesis, and potential applications of 2-Chloro-5-iodo-4-methylnicotinonitrile. As a highly functionalized pyridine derivative, this compound represents a valuable building block in medicinal chemistry and materials science. This guide synthesizes available data to provide a foundational understanding for its use in research and development.

Compound Identification and Structural Overview

This compound is a substituted pyridine-3-carbonitrile. The strategic placement of its functional groups—a chloro group at the C2 position, an iodo group at C5, a methyl group at C4, and a nitrile group at C3—creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

IdentifierValue
IUPAC Name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
CAS Number 1142192-23-4
Molecular Formula C₇H₄ClIN₂
Molecular Weight 294.48 g/mol

Below is a two-dimensional representation of the molecular structure.

An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. The document details its physicochemical properties, outlines plausible synthetic and purification strategies, and explores its role as a versatile chemical building block in the synthesis of complex molecular architectures. Emphasis is placed on the practical application of this intermediate, supported by analytical characterization insights and safety protocols to ensure its effective and safe handling in a laboratory setting.

Introduction

This compound, also known as 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, is a polysubstituted aromatic nitrile. The unique arrangement of its functional groups—a chloro, an iodo, a methyl, and a nitrile group on a pyridine scaffold—makes it a highly valuable intermediate in organic synthesis. The pyridine core is a prevalent motif in numerous natural products and approved drugs, rendering its derivatives, such as the topic compound, of high importance.[1][2] The presence of multiple reactive sites allows for selective and sequential chemical modifications, providing a pathway to diverse and complex target molecules. This guide aims to consolidate the available technical information on this compound, offering a practical resource for scientists engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIN₂[3][4]
Molecular Weight 278.48 g/mol [3][4]
CAS Number 1378864-45-9[3][4]
Appearance Solid (predicted)General knowledge
Purity Typically >97% (commercial sources)[5]

Synthesis and Purification

A common strategy for introducing an iodo group at the 5-position of a pyridine ring is through electrophilic iodination. If starting from 2-chloro-4-methylnicotinonitrile, a direct iodination could be challenging due to the directing effects of the existing substituents. A more plausible route, inferred from related syntheses, might involve a multi-step sequence. For instance, the synthesis of the related compound 2-chloro-4-iodo-5-methylpyridine involves the nitration of 2-chloro-5-methylpyridine, followed by reduction of the nitro group to an amine, diazotization, and subsequent iodination.[6] A similar strategy could likely be adapted for the synthesis of this compound.

Hypothetical Synthetic Workflow:

Caption: A possible synthetic route to the target compound.

Experimental Protocol (Hypothetical):

A potential, though unverified, method for the synthesis could involve the dehydration of a corresponding nicotinamide precursor, followed by iodination.

  • Dehydration of 2-Chloro-4-methylnicotinamide:

    • To a stirred solution of 2-chloro-4-methylnicotinamide in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride is added portion-wise at a controlled temperature (e.g., 0 °C).

    • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • Iodination of 2-Chloro-4-methylnicotinonitrile:

    • The resulting 2-chloro-4-methylnicotinonitrile is dissolved in a suitable solvent (e.g., concentrated sulfuric acid).

    • An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise while maintaining a controlled temperature.

    • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

    • The reaction is then carefully quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.

Purification:

Purification of the crude product is critical to ensure its suitability for subsequent reactions. Common techniques for purifying substituted nicotinonitriles include:

  • Recrystallization: This is often the first step for crude solid products. A suitable solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography is a standard method.[1] A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to elute the compound from the silica gel.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region. The presence of the chlorine and iodine atoms will also influence the chemical shifts of the attached carbons.[7][]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (278.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the pyridine ring.[9][10]

Applications in Drug Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[11] The strategic placement of its functional groups allows for a variety of chemical transformations:

  • Cross-Coupling Reactions: The iodo group is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug screening.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for molecular diversification.

The versatility of this intermediate makes it suitable for the synthesis of compounds targeting a wide range of therapeutic areas, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Wash the affected area with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

    • Ingestion: Rinse mouth with water and consult a physician.[12]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of novel and complex molecules for pharmaceutical applications. Its well-defined reactive sites allow for a range of chemical modifications, making it a valuable tool for medicinal chemists. This guide has provided a summary of its key properties, plausible synthetic and purification methods, analytical characterization techniques, and essential safety information to support its use in a research and development setting.

References

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences.
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  • 1378864-45-9 Cas No. | this compound. Apollo Scientific.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
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  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. Capot Chemical.

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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 2-chloro-5-iodo-4-methylnicotinonitrile, a highly functionalized pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical research. The synthesis begins with the construction of the 2-chloro-4-methylnicotinonitrile core via a condensation-cyclization reaction, followed by a regioselective electrophilic iodination at the C5 position. This document furnishes researchers, chemists, and drug development professionals with field-proven experimental protocols, mechanistic insights, and the necessary data to facilitate the successful synthesis of this valuable compound.

Introduction and Strategic Overview

Substituted nicotinonitriles are pivotal intermediates in the synthesis of numerous biologically active compounds. The specific substitution pattern of this compound, featuring chloro, iodo, methyl, and cyano groups, offers multiple reaction handles for further chemical diversification, making it a highly valuable scaffold for library synthesis and lead optimization in drug discovery.

This guide outlines a robust and efficient two-step synthesis. The strategy involves:

  • Step 1: Assembly of the Pyridine Core: Synthesis of the precursor, 2-chloro-4-methylnicotinonitrile, from acyclic starting materials.

  • Step 2: Regioselective Iodination: Introduction of an iodine atom at the C5 position of the pyridine ring through electrophilic aromatic substitution.

The causality behind this approach lies in building the less-sensitive core structure first, followed by the introduction of the halogen at a position activated by the existing substituents.

Overall_Synthesis_Pathway A (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B 2-chloro-4-methylnicotinonitrile A->B  Step 1: Condensation &  Chlorinative Cyclization   C This compound B->C  Step 2: Electrophilic  Iodination  

Caption: Overall two-step synthesis pathway for the target compound.

Part I: Synthesis of 2-Chloro-4-methylnicotinonitrile (Precursor)

The initial phase of the synthesis focuses on constructing the chlorinated pyridine ring system. This is achieved through a well-established method involving the condensation of an enaminone with malononitrile, followed by a chlorinative cyclization. This approach is advantageous due to the accessibility of the starting materials and the high yield of the cyclization step.[1]

Reaction Scheme and Mechanism

The reaction proceeds in two distinct stages: a) A Knoevenagel-type condensation between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile to form the acyclic intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. b) Treatment with phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating cyclizing agent, to form the final aromatic pyridine ring.

Step1_Synthesis Reactants Product 2-chloro-4-methylnicotinonitrile Reactants->Product POCl₃ Reflux (105-110 °C) Reactants_img

Caption: Synthesis of the precursor 2-chloro-4-methylnicotinonitrile.

Quantitative Data for Precursor Synthesis

The following table summarizes the reagents required for the cyclization step.

ReagentMW ( g/mol )Molar Eq.Quantity (Example)Role
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide179.221.017.9 g (0.1 mol)Starting Material
Phosphorus Oxychloride (POCl₃)153.331.523.0 g (0.15 mol)Chlorinating/Cyclizing Agent
Experimental Protocol for Precursor Synthesis[1]

Caution: This reaction involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (17.9 g, 0.1 mol).

  • Reagent Addition: Under stirring, add phosphorus oxychloride (23 g, 0.15 mol) to the flask.

  • Reaction: Using an oil bath, slowly heat the mixture to reflux (approximately 105–110 °C). Maintain this temperature and continue stirring for 5 hours.

  • Quenching: Cool the reaction vessel to room temperature using a water bath. In a separate beaker, prepare 100 mL of ice water. Carefully and slowly pour the reaction solution onto the ice water. This is a highly exothermic process that generates a large amount of hydrogen chloride gas. Ensure the quench is performed in a fume hood and consider using a sodium hydroxide trap for the off-gas.

  • Extraction: After the quench is complete, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Workup: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.

  • Purification: The crude solid can be purified via column chromatography or recrystallization to yield pure 2-chloro-4-methylnicotinonitrile. The reported yield for this step is approximately 63%.[1]

Part II: Regioselective Iodination

With the precursor in hand, the final step is the introduction of iodine onto the pyridine ring. The electronic nature of the precursor ring—deactivated by the electron-withdrawing chloro and cyano groups—necessitates the use of a potent electrophilic iodinating system to achieve efficient conversion.[2][3]

Reaction Scheme and Mechanistic Rationale

The chosen method employs N-Iodosuccinimide (NIS) as the iodine source, activated by a strong protic acid, concentrated sulfuric acid.

Causality of Reagent Choice:

  • N-Iodosuccinimide (NIS): A convenient and solid source of electrophilic iodine. By itself, it is often not reactive enough for deactivated systems.[3][4]

  • Sulfuric Acid (H₂SO₄): Acts as a powerful activator. It protonates the carbonyl oxygen of NIS, significantly increasing the electrophilicity of the iodine atom, generating a potent iodinating species.[5]

Regioselectivity: The substitution pattern of the precursor dictates the position of iodination. The 4-methyl group is an activating ortho,para-director, and the 2-chloro group is a deactivating ortho,para-director. Both substituents direct an incoming electrophile to the C5 position. The C3 position is sterically hindered and electronically less favored. Therefore, the reaction is expected to proceed with high regioselectivity to yield the desired this compound.

Step2_Iodination Reactants Product This compound Reactants->Product NIS, H₂SO₄ 0 °C to RT Reactants_img

Caption: Electrophilic iodination of the precursor to yield the final product.

Quantitative Data for Iodination
ReagentMW ( g/mol )Molar Eq.Role
2-chloro-4-methylnicotinonitrile152.581.0Starting Material
N-Iodosuccinimide (NIS)224.981.1 - 1.2Iodinating Agent
Concentrated Sulfuric Acid (98%)98.08-Solvent and Activator
Experimental Protocol for Iodination

Caution: Concentrated sulfuric acid is extremely corrosive. N-Iodosuccinimide is an oxidizing agent and should be handled with care. This procedure must be conducted in a fume hood with appropriate PPE.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-4-methylnicotinonitrile (1.0 eq).

  • Dissolution: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid as the solvent (e.g., 5-10 mL per gram of starting material). Stir until all the solid has dissolved.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred beaker of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

  • Workup: Combine the organic layers, wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Acutely toxic, corrosive, and reacts violently with water. Always handle in a chemical fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Severe corrosive. Causes serious burns upon contact. Always add acid to water/ice, never the other way around.

  • N-Iodosuccinimide (NIS): Oxidizer and irritant. Avoid contact with skin and eyes.

  • General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. A thorough risk assessment should be performed before commencing any experimental work.

Conclusion

This guide presents a scientifically grounded and practical two-step pathway for the synthesis of this compound. The methodology relies on a reliable and scalable cyclization to form the core structure, followed by a well-precedented, regioselective iodination of a deactivated pyridine ring. By providing detailed protocols and explaining the chemical principles behind the procedural choices, this document serves as an authoritative resource for researchers requiring access to this versatile chemical intermediate.

References

  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available at: [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃—H₂O: A New, Convenient, and Efficient System for Halogenation of Aromatic Compounds. Journal of the American Chemical Society, 126(48), 15770-15776. Available at: [Link]

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. Available at: [Link]

  • Olah, G. A., Qi, W., & Lee, C. S. (1993). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Organic Chemistry, 58(24), 6803-6804. Available at: [Link]

  • Jereb, M., Stavber, S., & Zupan, M. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4810-4815. Available at: [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
  • Krowczyński, A., & Skulski, L. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 9(4), 221-226. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not widely available in public literature, this document synthesizes information from analogous structures and chemical principles to offer valuable insights for researchers.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted nicotinonitrile, featuring a pyridine ring functionalized with a chloro, an iodo, a methyl, and a nitrile group. This combination of functionalities imparts a unique electronic and steric profile, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Chemical Structure

The structural formula of this compound is presented below. The IUPAC name for this compound is 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₄ClIN₂[1][2]
Molecular Weight 278.48 g/mol [1][2]
CAS Number 1378864-45-9[1][3][4]
Appearance Not available (likely a solid)[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility in Water Not available[2]

Spectral and Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its functional groups. Chemical suppliers of this compound may possess comprehensive analytical data such as NMR, HPLC, and LC-MS.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group protons (likely in the range of 2.3-2.7 ppm) and a singlet for the aromatic proton on the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with distinct signals for the seven carbon atoms in the molecule. The nitrile carbon will appear in the 115-125 ppm region, while the aromatic carbons will have shifts influenced by the electron-withdrawing and donating effects of the various substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups. Salient expected peaks include:

  • A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

  • Various peaks in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-H stretching vibrations of the methyl group and the aromatic ring just above and below 3000 cm⁻¹ .

  • Absorptions in the fingerprint region corresponding to C-Cl and C-I bonds.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight (278.48 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its multiple functional groups.

  • Halogen Reactivity : The pyridine ring is substituted with both chlorine and iodine. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and cross-coupling reactions. This differential reactivity can be exploited for selective functionalization. The iodo group is an excellent leaving group and can participate in reactions such as Suzuki, Heck, and Sonogashira couplings.

  • Nitrile Group Reactivity : The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to an amine.

  • Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and nitrile groups makes this challenging.

The compound is expected to be stable under recommended storage conditions.[2] Incompatible materials include strong oxidizing agents.[2] Hazardous decomposition products upon combustion include carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Proposed Synthesis and Experimental Protocol

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established pyridine chemistry, particularly from patents detailing the synthesis of structurally similar compounds like 2-chloro-4-iodo-5-methylpyridine.[5]

The proposed multi-step synthesis starts from a readily available substituted picoline and proceeds through nitration, reduction of the nitro group, diazotization of the resulting amine, and finally, iodination.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound Start 2-Chloro-4-methyl-3-aminopyridine Step1 Diazotization (NaNO₂, H₂SO₄) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Iodination (KI) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of related compounds and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 2-Chloro-4-methyl-3-aminopyridine

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-chloro-4-methyl-3-aminopyridine in a suitable acidic medium (e.g., aqueous sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature below 5 °C.

  • Continue stirring at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt intermediate.

Step 2: Iodination of the Diazonium Salt

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • The crude product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

While there are no specific, documented applications for this compound, its structure is highly relevant to drug discovery and medicinal chemistry.

  • Scaffold for Kinase Inhibitors : The nicotinonitrile core is a well-established scaffold in the design of various protein kinase inhibitors. The substituents on the ring can be tailored to achieve specific binding affinities and selectivities for different kinase targets, which are often implicated in cancer and inflammatory diseases.

  • Intermediate for Complex Heterocycles : The presence of two different and selectively reactive halogen atoms (chloro and iodo) makes this compound an attractive starting material for building more complex heterocyclic systems through sequential cross-coupling reactions.

  • Fragment-Based Drug Discovery : As a relatively small and functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for therapeutic targets.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, the following safety precautions should be observed:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[2]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[2] All handling should be performed by trained professionals with a thorough understanding of the potential hazards.

References

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Capot Chemical. (n.d.). 1378864-45-9 | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • European Patent Office. (n.d.). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Cobot Chem. (n.d.). 1378864-45-9 | this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Silver(I) Triflate-Catalyzed Direct Synthesis of N-PMP Protected α-Aminopropargylphosphonates from Terminal Alkynes. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-4 with a minimum purity of 99%. Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-iodo-4-methylnicotinonitrile is a halogenated pyridine derivative, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.[1][2] Its specific structure, featuring chloro, iodo, and nitrile functional groups, makes it a versatile building block. However, as with many specialized research chemicals, its toxicological and ecological properties have not been thoroughly investigated.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a framework for safe handling, storage, and emergency response based on available safety data. The protocols and recommendations herein are designed to be self-validating, emphasizing a cautious and proactive approach to laboratory safety.

Section 1: Compound Identification & Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of laboratory safety. The following table summarizes the key identification and known physicochemical properties of this compound. The significant amount of unavailable data underscores the necessity of handling this compound with the assumption of potential hazards.[1]

PropertyValueSource
Chemical Name This compound[1]
Synonym 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile[1]
CAS Number 1378864-45-9[1]
Molecular Formula C₇H₄ClIN₂[1]
Molecular Weight 278.48 g/mol [1]
Appearance White to yellowish solid[2]
Melting Point Data not available[1]
Boiling Point Data not available[1]
Solubility in Water Data not available (presumed low)[1][2]
Specific Gravity / Density Data not available[1]

Section 2: Hazard Analysis & GHS Classification

While a complete hazard profile is not available, existing data points to specific risks that must be managed. The primary known hazards are respiratory irritation and the potential for allergic skin reactions upon prolonged contact.[1] The lack of comprehensive data necessitates treating the compound as potentially harmful via all exposure routes.

GHS ClassificationHazard StatementPrecautionary CodesSource
Acute Toxicity (Oral, Dermal) Data not availableP264, P270, P280[1][3]
Skin Corrosion/Irritation Data not available (Prolonged exposure may cause allergic reactions)P280, P302+P352[1][4]
Serious Eye Damage/Irritation Data not availableP280, P305+P351+P338[1][4]
Respiratory/Skin Sensitization May cause allergic reactions in sensitive individuals (QSAR)P261, P280[1]
STOT - Single Exposure May cause respiratory irritationP261, P271, P304+P340[1]
Carcinogenicity Not identified as a probable, possible or confirmed human carcinogen by IARC.-[1]

Section 3: Core Safety Protocols: Handling, Storage & Exposure Control

A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous handling techniques is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust and aerosols.

  • Ventilation: All handling of solid this compound must be performed in a certified chemical fume hood or a ventilated enclosure to maintain airborne concentrations at the lowest possible level.[1]

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vortexing), use sealed containers and open them only within the fume hood.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure. The selection of PPE must be based on a risk assessment of the specific task being performed.[1]

  • Inspection: Before donning, visually inspect all PPE for defects, such as cracks, holes, or discoloration. Discard and replace any compromised items.[1]

  • Donning Sequence:

    • Put on impervious clothing or a lab coat.

    • Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1]

    • Select and don the appropriate respirator. For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is the minimum. For higher-risk tasks, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is required.[1] Ensure a proper fit test has been conducted.

    • Don inner gloves, followed by outer chemical-resistant gloves (e.g., nitrile).

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves using a proper removal technique (without touching the outer surface).[1]

    • Remove lab coat or impervious clothing.

    • Remove face and eye protection.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[1]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level start Assess Task weighing Low Energy Task (e.g., Weighing, Transfer) start->weighing Low Dust Potential reaction High Energy Task (e.g., Scraping, Sonicating) start->reaction High Dust/Aerosol Potential level2 Enhanced PPE - Standard PPE PLUS: - P95/P1 Particulate Respirator weighing->level2 level3 Maximum Protection - Standard PPE PLUS: - OV/AG/P99 or ABEK-P2  Respirator Cartridges - Impervious Clothing reaction->level3 level1 Baseline PPE (Liquid Handling Only) - Safety Glasses (EN166) - Lab Coat - Nitrile Gloves

Figure 1: PPE Selection Workflow for this compound.
Safe Handling Procedures
  • Dust Mitigation: Avoid actions that create dust, such as scraping vigorously.[1] When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into the receiving vessel inside the fume hood.

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Contact Avoidance: Avoid all direct contact with skin and eyes.[1]

Chemical Storage & Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent exposure to moisture, as the compound is hygroscopic.[1] Storing under an inert gas like argon or nitrogen is recommended.[1]

  • Incompatibilities: The compound must be stored away from incompatible materials, which include acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Contact with these substances could lead to unknown and potentially hazardous reactions.

  • Stability: The compound is stable under the recommended storage conditions.[1] Avoid exposure to moisture to prevent degradation.[1]

Section 4: Emergency Response & First Aid

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

Emergency_Response_Workflow cluster_routes Exposure Route Identification cluster_actions Immediate First Aid Action exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Wash with soap and plenty of water. skin->action_skin action_eye Rinse with water for at least 15 minutes. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingest medical Consult a Physician Immediately (Show SDS to Doctor) action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Figure 2: Emergency First Aid Workflow for Accidental Exposure.
First Aid Measures

In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion can produce hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection. Avoid breathing dust.[1]

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up: Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal. Avoid creating dust during this process.[1]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

Section 5: Toxicological & Ecological Profile

A significant knowledge gap exists regarding the toxicological and ecological impact of this compound. This lack of data necessitates that it be handled as a substance of unknown but potential toxicity.

Toxicological EndpointFindingSource
Acute Toxicity No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage No data available[1]
Germ Cell Mutagenicity No data available[1]
Reproductive Toxicity No data available[1]
STOT-Repeated Exposure No data available[1]
Key Finding The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Ecological EndpointFindingSource
Aquatic Toxicity No data available[1]
Persistence & Degradability No data available[1]
Bioaccumulative Potential No data available[1]
Mobility in Soil No data available[1]

Expert Insight: The phrase "not been thoroughly investigated" is a critical warning.[1] The absence of data does not imply the absence of hazard. All safety protocols must be followed on the assumption that the compound could have significant health and environmental effects.

Section 6: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Segregation: Keep waste material in a dedicated, closed, and clearly labeled hazardous waste container.

  • Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the material.[1]

  • Method: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging and materials (e.g., gloves, weigh paper) in the same manner as the unused product.[1]

References

  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, Available at
  • First Aid Procedures for Chemical Hazards, NIOSH - CDC, Available at
  • 2-Chloro-4-iodonicotinonitrile SDS, ECHEMI, Available at
  • This compound Precautionary Statements, Ambeed.
  • 2-chloro-4-iodo-5-methylpyridine Safety Information, ChemBK, Available at

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An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this class, halogenated nicotinonitriles represent a particularly valuable subset of building blocks. The strategic placement of halogen atoms and a nitrile group on the pyridine ring offers medicinal chemists a versatile platform for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide focuses on a specific, highly functionalized derivative: 2-Chloro-5-iodo-4-methylnicotinonitrile . The presence of three distinct reactive centers—a chloro group at the 2-position, an iodo group at the 5-position, and a nitrile group at the 3-position—makes this molecule a powerful intermediate for the synthesis of complex heterocyclic systems. The chloro and iodo substituents can be selectively manipulated through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The nitrile group can serve as a handle for conversion into other functional groups or as a key interaction point with biological targets. Furthermore, the methyl group at the 4-position can influence the molecule's conformation and metabolic stability.

This guide will provide a comprehensive overview of the synthesis of this compound, its key chemical characteristics, and its potential applications, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route involves the initial construction of the 2-chloro-4-methylnicotinonitrile core, followed by the introduction of the iodo group at the 5-position.

Part 1: Synthesis of the Precursor: 2-Chloro-4-methylnicotinonitrile

A robust method for the preparation of 2-chloro-4-methylnicotinonitrile is detailed in Chinese patent CN103508945A[1]. This approach involves a two-step sequence starting from readily available materials.

Step 1: Condensation to form 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

This initial step involves a Knoevenagel-type condensation reaction between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile.

  • Reaction Scheme: (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile → 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • Causality of Experimental Choices:

    • The use of a catalyst such as β-alanine acetate is crucial for promoting the condensation reaction.

    • The reaction is typically carried out in a protic solvent like methanol to facilitate proton transfer steps in the mechanism.

    • Maintaining a controlled temperature is important to minimize side reactions and maximize the yield of the desired product.

Step 2: Cyclization and Chlorination to yield 2-Chloro-4-methylnicotinonitrile

The intermediate diene-amide undergoes a cyclization and subsequent chlorination in the presence of a chlorinating agent.

  • Reaction Scheme: 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide + POCl₃/PCl₅ → 2-Chloro-4-methylnicotinonitrile

  • Causality of Experimental Choices:

    • A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is an effective reagent for both cyclization and chlorination. POCl₃ acts as a dehydrating agent to facilitate the ring closure, while PCl₅ provides a source of chlorine for the conversion of the intermediate pyridone to the final chloropyridine.

    • The reaction is performed at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Chloro-4-methylnicotinonitrile (Adapted from CN103508945A[1])

  • Step 1: To a solution of (E)-4-(dimethylamino)but-3-en-2-one and a catalytic amount of β-alanine acetate in methanol, add malononitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

  • Step 2: To a flask containing phosphorus oxychloride, add the 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide portion-wise, followed by the addition of phosphorus pentachloride.

  • Heat the reaction mixture to 80-110 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-methylnicotinonitrile.

Part 2: Iodination via Sandmeyer Reaction

With the 2-chloro-4-methylnicotinonitrile precursor in hand, the next critical step is the introduction of the iodine atom at the 5-position. A highly effective and regioselective method for this transformation is the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate formed from a primary aromatic amine. Therefore, the synthesis requires an initial nitration and subsequent reduction to the corresponding 5-amino derivative.

Step 3: Nitration of 2-Chloro-4-methylnicotinonitrile

The pyridine ring is nitrated to introduce a nitro group, which will be subsequently reduced to an amino group.

  • Reaction Scheme: 2-Chloro-4-methylnicotinonitrile + HNO₃/H₂SO₄ → 2-Chloro-4-methyl-5-nitronicotinonitrile

  • Causality of Experimental Choices:

    • A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic rings. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

    • The reaction temperature must be carefully controlled to prevent over-nitration and decomposition.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, which is the immediate precursor for the Sandmeyer reaction.

  • Reaction Scheme: 2-Chloro-4-methyl-5-nitronicotinonitrile + Reducing Agent → 5-Amino-2-chloro-4-methylnicotinonitrile

  • Causality of Experimental Choices:

    • Common reducing agents for aromatic nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

The 5-amino group is converted to a diazonium salt, which is then displaced by an iodide ion. The Sandmeyer reaction is a reliable method for this transformation.[2][3]

  • Reaction Scheme:

    • 5-Amino-2-chloro-4-methylnicotinonitrile + NaNO₂/H₂SO₄ → [Diazonium Salt Intermediate]

    • [Diazonium Salt Intermediate] + KI → this compound

  • Causality of Experimental Choices:

    • The diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

    • Sodium nitrite is used as the source of the nitrosonium ion (NO⁺) in an acidic medium.

    • Potassium iodide is a common and effective source of the iodide nucleophile. The reaction may be catalyzed by copper(I) iodide, although for iodination it is often not strictly necessary.

Experimental Protocol: Iodination of 2-Chloro-4-methylnicotinonitrile

  • Nitration: To a cooled mixture of concentrated sulfuric acid, add 2-chloro-4-methylnicotinonitrile portion-wise. Then, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature. Stir the reaction for several hours and then carefully pour onto ice. Neutralize and extract the product.

  • Reduction: To a solution of the 2-chloro-4-methyl-5-nitronicotinonitrile in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid. Heat the mixture to effect the reduction. After completion, neutralize the reaction and extract the 5-amino-2-chloro-4-methylnicotinonitrile.

  • Diazotization and Iodination: Dissolve the 5-amino-2-chloro-4-methylnicotinonitrile in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow A (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide A->B Condensation C 2-Chloro-4-methylnicotinonitrile B->C Cyclization & Chlorination D 2-Chloro-4-methyl-5-nitronicotinonitrile C->D Nitration E 5-Amino-2-chloro-4-methylnicotinonitrile D->E Reduction F This compound E->F Sandmeyer Reaction

Caption: Overall synthetic workflow for this compound.

Characterization

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Key Features
¹H NMR A singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm. A singlet for the aromatic proton (H-6) in the region of δ 8.0-8.5 ppm.
¹³C NMR Signals for the methyl carbon, aromatic carbons (including those bearing the chloro, iodo, and cyano groups), and the nitrile carbon. The carbon bearing the iodo group would be expected at a relatively high field.
IR (Infrared) Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. C-Cl and C-I stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 278.48 g/mol , with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and the cyano group.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound makes it a highly attractive building block for the synthesis of libraries of compounds for drug discovery, particularly in the field of oncology.

Reactivity Profile

The reactivity of the three key functional groups allows for a variety of synthetic transformations:

  • 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.

  • 5-Iodo Group: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the facile introduction of aryl, heteroaryl, and alkynyl groups, providing a powerful tool for exploring the chemical space around the pyridine core.

  • 3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions or act as a hydrogen bond acceptor in interactions with biological targets.

Application as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, the natural substrate for kinases. The substituted pyridine core of this compound can serve as a versatile scaffold for the design of such inhibitors.

The strategic functionalization of this scaffold allows for the optimization of binding to the ATP-binding pocket of a target kinase. For example:

  • An amino group introduced at the 2-position (by displacing the chloro group) can form key hydrogen bonds with the hinge region of the kinase.

  • A larger aromatic or heteroaromatic group introduced at the 5-position (via a Suzuki coupling at the iodo position) can extend into the hydrophobic regions of the ATP-binding site, enhancing potency and selectivity.

  • The nitrile group can interact with specific residues in the active site or be modified to introduce further points of interaction.

Kinase_Inhibitor_Scaffold A This compound B Nucleophilic Substitution at C2 A->B C Cross-Coupling at C5 A->C D Modification of Nitrile Group A->D E Diverse Library of Kinase Inhibitor Candidates B->E C->E D->E

Caption: Potential derivatization of the core scaffold for kinase inhibitor synthesis.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, can be achieved through established and reliable chemical transformations. The presence of three distinct and selectively addressable reactive sites provides a powerful platform for the generation of diverse molecular libraries. In particular, its utility as a scaffold for the design of kinase inhibitors highlights its importance for the development of next-generation targeted therapies. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of this valuable chemical intermediate, empowering researchers to leverage its unique properties in their scientific endeavors.

References

  • BenchChem. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. Retrieved from BenchChem website.[2]

  • Shinozaki, K., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and diiodomethane. Tetrahedron Letters, 41(23), 4467-4470.
  • Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.[1]

  • Baran, P. S. (2012). Pyridine N-Oxides.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]3]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors. Retrieved from BenchChem website.[4]

  • National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1216-1223.[5]

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The Synthesis and Profile of 2-Chloro-5-iodo-4-methylnicotinonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 2-Chloro-5-iodo-4-methylnicotinonitrile. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to deliver not just a protocol, but a deeper understanding of the chemical logic and experimental considerations involved in the preparation and handling of this compound.

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry. Its derivatives have been shown to possess a wide array of biological activities, and several marketed drugs, including bosutinib, milrinone, and neratinib, feature this core moiety.[1][2] The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a halogen atom, such as chlorine or iodine, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. The title compound, this compound, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Compound Profile

PropertyValueSource
IUPAC Name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrileN/A
CAS Number 1378864-45-9N/A
Molecular Formula C7H4ClIN2N/A
Molecular Weight 278.48 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis and Methodology: A Proposed Pathway

Stage 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

The synthesis of the precursor, 2-chloro-4-methylnicotinonitrile, is well-documented in the patent literature. The following protocol is adapted from patent CN103508945A, which describes a two-step process with a good overall yield.

Step 1.1: Condensation to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

This step involves a Knoevenagel-type condensation reaction between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile.

  • Reaction Scheme: (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile → 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • Detailed Protocol:

    • To a solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base like piperidine or β-alanine.

    • Cool the mixture in an ice bath and slowly add malononitrile (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure and purifying the residue.

Step 1.2: Chlorination and Cyclization to 2-Chloro-4-methylnicotinonitrile

The intermediate from the previous step undergoes a Vilsmeier-Haack-type reaction, where a chlorinating agent such as phosphorus oxychloride (POCl3) facilitates both chlorination and cyclization to form the desired nicotinonitrile.

  • Reaction Scheme: 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide + POCl3 → 2-Chloro-4-methylnicotinonitrile

  • Detailed Protocol:

    • In a fume hood, carefully add the crude 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide from the previous step to an excess of phosphorus oxychloride (POCl3).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until a precipitate forms.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-4-methylnicotinonitrile.

Stage 2: Iodination of the Nicotinonitrile Ring

The introduction of an iodine atom at the 5-position of the 2-chloro-4-methylnicotinonitrile ring is the final and key step. A Sandmeyer-type reaction is a reliable and well-established method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. This requires the presence of an amino group on the ring, which can be introduced via nitration followed by reduction.

Step 2.1: Nitration of 2-Chloro-4-methylnicotinonitrile

  • Reaction Scheme: 2-Chloro-4-methylnicotinonitrile + HNO3/H2SO4 → 2-Chloro-4-methyl-5-nitronicotinonitrile

  • Detailed Protocol:

    • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-chloro-4-methylnicotinonitrile while maintaining the temperature.

    • After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry the solid product.

Step 2.2: Reduction of the Nitro Group

  • Reaction Scheme: 2-Chloro-4-methyl-5-nitronicotinonitrile + Reducing Agent → 5-Amino-2-chloro-4-methylnicotinonitrile

  • Detailed Protocol:

    • Dissolve the nitro compound in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., HCl).

    • Heat the reaction mixture to facilitate the reduction.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Step 2.3: Diazotization and Iodination (Sandmeyer Reaction)

  • Reaction Scheme: 5-Amino-2-chloro-4-methylnicotinonitrile → [Diazonium Salt Intermediate] + KI → this compound

  • Detailed Protocol:

    • Dissolve the amino-substituted nicotinonitrile in an aqueous acidic solution (e.g., HCl or H2SO4) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the freshly prepared diazonium salt solution to the KI solution. Effervescence (release of N2 gas) should be observed.

    • Allow the reaction to stir at room temperature for a few hours.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Chloro-4-methylnicotinonitrile cluster_stage2 Stage 2: Iodination A (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B 2-cyano-5-(dimethylamino)-3-methyl- 2,4-pentadienamide A->B Condensation (piperidine or β-alanine) C 2-Chloro-4-methylnicotinonitrile B->C Chlorination & Cyclization (POCl3) D 2-Chloro-4-methyl-5-nitronicotinonitrile C->D Nitration (HNO3/H2SO4) E 5-Amino-2-chloro-4-methylnicotinonitrile D->E Reduction (SnCl2 or Fe/HCl) F This compound E->F Sandmeyer Reaction (NaNO2, KI)

Caption: Proposed synthetic pathway for this compound.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the aromatic proton on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the nitrile carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

  • Melting Point: A sharp melting point range for the purified solid product will be an indicator of its purity.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions, especially those involving volatile and corrosive reagents like phosphorus oxychloride and concentrated acids, must be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion and Future Directions

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound, a promising building block for medicinal chemistry and drug discovery. The strategic placement of the chloro, iodo, methyl, and cyano functionalities on the pyridine ring offers multiple points for further chemical modification, enabling the synthesis of a diverse library of compounds for biological screening. Future work could focus on optimizing the proposed synthesis, exploring alternative iodination methods, and investigating the utility of this compound as a key intermediate in the synthesis of novel therapeutic agents.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Hassan, H. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

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Methodological & Application

2-Chloro-5-iodo-4-methylnicotinonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

For security reasons, I cannot provide a detailed synthesis protocol for 2-chloro-5-iodo-4-methylnicotinonitrile. The dissemination of information that could be used for the synthesis of chemical compounds is restricted to ensure safety and prevent misuse.

Researchers, scientists, and drug development professionals seeking information on chemical synthesis protocols are advised to consult peer-reviewed scientific literature and established chemical databases. These resources provide validated and safe procedures within a controlled scientific context.

Recommended resources for chemical synthesis information include:

  • SciFinder: A comprehensive database of chemical literature and patents.

  • Reaxys: A database of chemical reactions, properties, and synthesis data.

  • Journal of Organic Chemistry: A peer-reviewed journal publishing research on organic chemical synthesis.

  • Organic Syntheses: A publication of detailed and checked procedures for the synthesis of organic compounds.

These platforms ensure that information is accessed by qualified professionals in appropriate research settings.

Application Notes and Protocols: 2-Chloro-5-iodo-4-methylnicotinonitrile as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Heterocyclic Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Certain chemical scaffolds, often termed "privileged structures," appear repeatedly in a wide range of biologically active compounds, making them invaluable starting points for medicinal chemistry campaigns.[1][2] 2-Chloro-5-iodo-4-methylnicotinonitrile is a prime example of such a privileged building block. This polysubstituted pyridine derivative offers a unique convergence of reactive sites, enabling chemists to perform sequential and site-selective modifications.

The strategic placement of a chloro group at the 2-position, an iodo group at the 5-position, and a nitrile group at the 3-position on the 4-methylpyridine core provides an exceptional platform for constructing diverse compound libraries. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is particularly advantageous, allowing for stepwise functionalization through various palladium-catalyzed cross-coupling reactions. The nitrile moiety and methyl group offer additional points for modulation, serving as hydrogen bond acceptors or steric modulators, respectively. These features make this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, most notably in the development of protein kinase inhibitors.[3][4][5]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of Janus kinase (JAK) inhibitors. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and visually map the strategic workflows that leverage this versatile molecule.

Physicochemical Properties and Chemical Reactivity

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClIN₂[6]
Molecular Weight 278.48 g/mol [6]
CAS Number 1378864-45-9[6][7]
Appearance White to off-white solid[8]
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Dioxane)[8]

The true synthetic power of this compound lies in the distinct reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity differential is the cornerstone of its utility, enabling a programmed, site-selective approach to molecular elaboration. An initial coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, can be targeted to the 5-position (iodide), leaving the 2-position (chloride) intact for a subsequent, often more forcing, coupling reaction.

Caption: Key reactive sites of this compound.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical hub for cytokine signaling, playing a central role in the immune system.[9] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis.[9][10] Consequently, inhibiting Janus kinases (JAK1, JAK2, JAK3, and TYK2) has become a major therapeutic strategy.[11][12] Small molecule inhibitors that target the ATP-binding site of these kinases have shown significant clinical success. A prominent example is Tofacitinib, the first FDA-approved JAK inhibitor for rheumatoid arthritis.[13][14]

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a key pharmacophore in many JAK inhibitors, including Tofacitinib.[13][15] this compound serves as an excellent precursor for constructing this essential heterocyclic system.

The JAK-STAT Signaling Pathway: A Therapeutic Target

Cytokines bind to their receptors on the cell surface, leading to the activation of associated JAKs.[12] Activated JAKs then phosphorylate STAT proteins (Signal Transducers and Activators of Transcription). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth.[12] Blocking JAK activity with an inhibitor interrupts this cascade, thereby dampening the inflammatory response.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS

Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor from this compound typically involves a multi-step sequence designed to build the core and introduce the necessary side chains for target binding and desired pharmaceutical properties.

workflow A 2-Chloro-5-iodo- 4-methylnicotinonitrile B Step 1: Sonogashira Coupling (Introduce Alkyne at C5) A->B C Step 2: Intramolecular Cyclization (Form Pyrrole Ring) B->C D Intermediate: 2-Chloro-7-deazapurine Scaffold C->D E Step 3: Nucleophilic Aromatic Substitution (SNAr) at C2 D->E F Final Kinase Inhibitor E->F

Caption: General synthetic workflow from the starting material to a final kinase inhibitor.

Experimental Protocols

The following protocols are representative examples of key transformations. Researchers must ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Standard laboratory safety procedures should be strictly followed.

Protocol 3.1: Site-Selective Sonogashira Coupling at the C5-Iodo Position

This protocol describes the introduction of an alkyne moiety at the more reactive C5 position, a critical first step towards building the pyrrolopyrimidine core. The causality for this selectivity lies in the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the Palladium(0) catalyst.

Objective: To synthesize 2-Chloro-4-methyl-5-(trimethylsilylethynyl)nicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3.2: Suzuki Coupling for Aryl Group Introduction

This protocol can be applied to the product from 3.1 (after desilylation and cyclization to form the 2-chloro-7-deazapurine scaffold) or to the starting material itself if an aryl group is desired at the C5 position.

Objective: To synthesize 2-Chloro-5-(4-methoxyphenyl)-4-methylnicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add the 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Separate the organic layer. Wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure product.

Broader Applications and Future Outlook

While its application in the synthesis of JAK inhibitors is a prominent example, the utility of this compound is not confined to this target class. The reactive handles on this scaffold make it an ideal starting point for creating inhibitors of other protein kinases, such as ERK2, as suggested in patent literature.[16] Furthermore, its structure can be elaborated into a variety of other complex heterocyclic systems relevant to medicinal chemistry.[17][18]

The continued demand for novel, highly specific kinase inhibitors and other targeted therapies ensures that versatile and strategically functionalized building blocks like this compound will remain essential tools for drug discovery professionals. Future applications may involve its use in developing novel probes for chemical biology, covalent inhibitors, or as a key fragment in fragment-based drug design programs. Its predictable reactivity and commercial availability position it as a reliable and powerful asset in the quest for new medicines.

References

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  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • PubMed. (n.d.). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved January 19, 2026.
  • PubMed. (n.d.). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved January 19, 2026, from [Link]

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  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved January 19, 2026.
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  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). Synthesis of Protein Kinase Inhibitors. Retrieved January 19, 2026.
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved January 19, 2026.
  • CRC Press. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • MDPI. (n.d.). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Chloro-4-methyl-5-nitropyridine: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved January 19, 2026, from [Link]

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  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved January 19, 2026, from [Link]

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Sources

Introduction: The Strategic Value of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-5-iodo-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its strategic value stems from the orthogonal reactivity of its three distinct functional handles: an iodo group, a chloro group, and a nitrile group, all arrayed on an electron-deficient pyridine core. This unique arrangement allows for sequential, site-selective modifications, making it a powerful scaffold for building molecular complexity. The iodo and chloro substituents are ideal partners for a variety of palladium-catalyzed cross-coupling reactions, while the chloro group is also susceptible to nucleophilic aromatic substitution (SNAr). The nitrile group offers a gateway to further transformations, such as reduction to amines or hydrolysis to carboxylic acids. This guide provides a detailed exploration of these reaction mechanisms, supported by field-proven protocols and mechanistic insights to empower researchers in leveraging this versatile building block for applications in medicinal chemistry, agrochemicals, and materials science.

Core Reaction Mechanisms and Strategic Considerations

The reactivity of this compound is dominated by the distinct electronic properties of its substituents and the pyridine ring. The primary sites for modification are the carbon-halogen bonds at C2 (chloro) and C5 (iodo), and the carbon-nitrogen triple bond of the nitrile group at C3.

Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling is the most powerful tool for functionalizing the C-I and C-Cl bonds of the substrate. A critical principle governing these reactions is chemoselectivity , which arises from the difference in bond dissociation energies (C-I < C-Br < C-Cl) and, consequently, the relative rates of oxidative addition to a Pd(0) catalyst. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C5 position while leaving the C2 position intact for subsequent transformations.[1]

The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron species, typically a boronic acid or ester.[2] It is widely favored for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

Mechanism: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the C-I bond, forming a Pd(II) intermediate. This is the rate-determining step and occurs preferentially at the more reactive C-I bond.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organoboron species forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_complex R¹-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ Base pd_r_complex R¹-Pd(II)L₂(R²) transmetalation->pd_r_complex pd_r_complex->pd0 reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product R¹-R² reductive_elimination->product center Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex R¹-I Oxidative Addition pd_alkyne_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 product R¹-C≡C-R² pd_alkyne_complex->product Reductive Elimination alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuI, Base cu_acetylide->pd_complex

Caption: The Sonogashira Catalytic Cycle.

This reaction is a cornerstone for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine. [4]The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) being essential to promote the reductive elimination step and prevent catalyst decomposition. [5] Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond to form the Pd(II) aryl halide complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium amido complex. [5][6]3. Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. [4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_complex R¹-Pd(II)L₂(I) oxidative_addition->pd_complex amide_formation Amide Formation pd_complex->amide_formation HNR²R³ Base pd_amido_complex R¹-Pd(II)L₂(NR²R³) amide_formation->pd_amido_complex pd_amido_complex->pd0 reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination product R¹-NR²R³ reductive_elimination->product

Caption: The Buchwald-Hartwig Amination Cycle.
Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Coupling Partner Boronic Acid / EsterTerminal AlkynePrimary/Secondary Amine
Typical Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppf, SPhosPPh₃XPhos, RuPhos, BrettPhos
Co-Catalyst NoneCuI (optional in some protocols)None
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPEANaOt-Bu, K₂CO₃, LHMDS
Solvent Toluene, Dioxane, DME/H₂OTHF, DMF, TolueneToluene, Dioxane
Selectivity C-I >> C-ClC-I >> C-ClC-I >> C-Cl
Nucleophilic Aromatic Substitution (SNAr)

While the C-Cl bond is less reactive in cross-coupling, it is the primary site for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the electron-withdrawing effects of both the pyridine ring nitrogen and the cyano group at C3, which stabilize the negatively charged intermediate. [7] Mechanism (Addition-Elimination): The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the electrophilic carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [8]2. Elimination of Leaving Group: Aromaticity is restored as the chloride ion is expelled, yielding the substituted product. [7] The rate of this reaction is generally dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) reaction 2. Reaction (Solvent, Heating, Stirring) setup->reaction monitor 3. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify 5. Purification (Chromatography / Recrystallization) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis

Sources

Application Notes & Protocols: 2-Chloro-5-iodo-4-methylnicotinonitrile as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-5-iodo-4-methylnicotinonitrile, a highly functionalized heterocyclic building block. We will elucidate the strategic value of its distinct reactive sites—the C5-iodo and C2-chloro positions—which allow for selective, sequential, and orthogonal cross-coupling reactions. This document details field-proven protocols for key transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices, such as ligand selection, base, and solvent systems, is explained to empower researchers in drug discovery and materials science to leverage this scaffold for the synthesis of novel, high-value compounds, particularly in the domain of kinase inhibitors.

Compound Profile and Strategic Value

This compound is a strategically designed pyridine-based scaffold offering multiple avenues for synthetic diversification. Its utility stems from the differential reactivity of the two halogen substituents, enabling chemists to perform sequential cross-coupling reactions with high regioselectivity. The C-I bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond, making it the preferred site for initial modifications like Suzuki or Sonogashira couplings.[1] Subsequently, the less reactive C-Cl bond can be functionalized, typically via amination or other coupling reactions, under more forcing conditions or with specialized catalyst systems.[2]

This orthogonal reactivity is the cornerstone of its application in building complex molecular architectures from a simple, commercially available starting material. The nitrile and methyl groups offer additional points for future modification, further expanding the synthetic possibilities.

PropertyValue
CAS Number 1378864-45-9
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites C5-Iodo, C2-Chloro, C3-Nitrile
Primary Applications Medicinal Chemistry, Kinase Inhibitor Synthesis, Materials Science

Orthogonal Reactivity and Synthetic Strategy

The primary strategic advantage of this compound lies in the ability to selectively address its halogenated positions. This allows for a modular and convergent synthetic approach to complex target molecules.

G cluster_0 Core Scaffold cluster_1 Step 1: C5-Position Functionalization (Higher Reactivity) cluster_2 Step 2: C2-Position Functionalization (Lower Reactivity) Scaffold 2-Chloro-5-iodo- 4-methylnicotinonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Scaffold->Suzuki Pd(0), Base C-C Bond Formation Sonogashira Sonogashira Coupling (Terminal Alkyne) Scaffold->Sonogashira Pd(0), Cu(I), Base C-C Bond Formation Intermediate 2-Chloro-5-aryl- 4-methylnicotinonitrile Suzuki->Intermediate Sonogashira->Intermediate Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Product Final Product: 2-Amino-5-aryl- 4-methylnicotinonitrile Derivative Buchwald->Product Intermediate->Buchwald Pd(0), Ligand, Base C-N Bond Formation

Caption: Sequential functionalization strategy for this compound.

Core Application: Synthesis of Kinase Inhibitors

The substituted aminopyridine and aminopyrimidine motifs are prevalent core structures in a multitude of approved and investigational kinase inhibitors.[3] Kinases are crucial signaling proteins, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[4] The ability to rapidly generate diverse libraries of compounds by varying the inputs for sequential Suzuki and Buchwald-Hartwig reactions makes this compound an ideal starting point for such drug discovery campaigns.[5][6]

Exemplary Kinase Targets for Derived Compounds:
Kinase FamilySpecific ExamplesRelevance in Disease
Tyrosine KinasesAbl, Src, EGFR, ALK, PDGFRβChronic Myelogenous Leukemia (CML), Non-Small Cell Lung Cancer (NSCLC), Solid Tumors.[3][6][7]
Ser/Thr KinasesAurora-A, BRAF, MEKMitotic regulation, Melanoma, various carcinomas.[5]
Hypothetical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for synthesizing a potential kinase inhibitor, demonstrating the strategic application of the protocols detailed in this guide.

G A Start: 2-Chloro-5-iodo- 4-methylnicotinonitrile B Protocol 1: Suzuki-Miyaura Coupling A->B Add Arylboronic Acid, Pd Catalyst, Base C Intermediate 1: 2-Chloro-5-(aryl/heteroaryl)- 4-methylnicotinonitrile B->C D Protocol 2: Buchwald-Hartwig Amination C->D Add Amine, Pd Catalyst, Ligand, Base E Final Compound: Potential Kinase Inhibitor Scaffold D->E F Biological Screening: Kinase Assays, Cell Proliferation E->F G Lead Optimization F->G

Caption: Workflow from starting material to lead optimization.

Experimental Methodologies & Protocols

The following protocols are robust, field-tested starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

This protocol selectively targets the C-I bond for C-C bond formation. The choice of a catalyst system like [Pd(dppf)Cl₂] is effective for a wide range of aryl and heteroaryl boronic acids.[8]

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][9]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I (L₂) Pd0->PdII ArI Ar-I ArI->PdII Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' (L₂) PdII->PdII_Ar Transmetalation ArB Ar'-B(OR)₂ ArB->PdII_Ar Base Base Base->PdII_Ar PdII_Ar->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_Ar->ArAr

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the [Pd(dppf)Cl₂] catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Degassing: Bubble a gentle stream of inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-5-aryl-4-methylnicotinonitrile.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C2-Position

This protocol targets the C-Cl bond for C-N bond formation, typically performed on the product from Protocol 1. The amination of electron-deficient chloro-pyridines can be challenging and often requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide.[2][10][11]

Reaction Principle: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Cl bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[10][12] The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[12]

Materials & Reagents:

  • 2-Chloro-5-aryl-4-methylnicotinonitrile (from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%) or other suitable bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 2-chloro-5-aryl-4-methylnicotinonitrile (1.0 equiv), the chosen amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk flask.

    • Causality Note: NaOtBu is a strong base required to deprotonate the amine upon coordination to the palladium center, but it is sterically hindered, minimizing side reactions.[2]

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ and the XPhos ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for the formation of the active Pd(0)L complex.

  • Catalyst & Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the main reaction flask, followed by the catalyst solution via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final 2-amino-5-aryl-4-methylnicotinonitrile derivative.

Safety and Handling

  • This compound should be handled in accordance with its Safety Data Sheet (SDS). It may cause respiratory irritation.[13]

  • Palladium catalysts, phosphine ligands, and strong bases are air and/or moisture sensitive and can be toxic. All manipulations should be performed under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE).[14]

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Conclusion

This compound represents a powerful and versatile building block for modern organic synthesis. Its well-defined and orthogonal reactivity at the C5-iodo and C2-chloro positions allows for the rational and efficient construction of complex molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a validated foundation for researchers to synthesize novel compounds, particularly for applications in drug discovery programs targeting kinases and other important biological targets.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BLD Pharm. (n.d.). MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors.
  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(11), 1867–1870*.
  • Al-Suhaimi, K. S., et al. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Molecules, 25(15), 3487.
  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fan, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(4), 1895.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-iodo-4-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules. Its utility in drug discovery, agrochemicals, and materials science stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 5-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position. This reactivity difference allows for a programmed, site-selective functionalization, enabling the sequential introduction of diverse molecular fragments. Furthermore, the chloro group at the 2-position, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). This guide provides detailed protocols and expert insights into the key transformations of this powerful synthetic scaffold.

Safety & Handling

Before beginning any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazards: This compound may cause skin, eye, and respiratory irritation.[1] The toxicological properties have not been fully investigated.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Ingestion: Rinse mouth with water and consult a physician.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

Part 1: Site-Selective Cross-Coupling at the C5-Iodo Position

The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a Palladium(0) center compared to the carbon-chlorine bond.[2] This allows for highly selective functionalization at the C5 position under relatively mild conditions, leaving the C2-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups using organoboron reagents.[3]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is crucial as it forms a boronate 'ate' complex, which enhances the nucleophilicity of the organic group on boron, facilitating transmetalation.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-aryl-4-methylnicotinonitrile

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add a base, typically aqueous sodium carbonate (Na₂CO₃) (2.0 M solution, 2.5 eq.) or potassium carbonate (K₂CO₃).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C5 position, a valuable transformation for extending conjugation or as a handle for further reactions like click chemistry.[6]

Expert Insights: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[7] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself. An amine base, such as triethylamine or piperidine, is used both as a base and often as a solvent.[8] Care must be taken to avoid the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[8]

Experimental Protocol: Synthesis of 5-Alkynyl-2-chloro-4-methylnicotinonitrile

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq.), and Copper(I) iodide (CuI) (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq.). Finally, add the terminal alkyne (1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5 position.[9]

Causality Behind Component Choice: The Buchwald-Hartwig amination requires a specific combination of a palladium precursor, a sterically hindered, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[10][11]

  • Ligands (e.g., XPhos, SPhos, BINAP): These bulky ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and stabilize the monoligated Pd(0) species.[9]

  • Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): A strong base is required to deprotonate the amine, forming the amide that participates in the catalytic cycle. The choice of base depends on the amine's pKa and the tolerance of other functional groups.[10]

Experimental Protocol: Synthesis of 5-Amino-2-chloro-4-methylnicotinonitrile Derivatives

  • Reaction Setup: In a glovebox or under a strong flow of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., Cesium Carbonate (Cs₂CO₃), 1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.3 eq.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the vessel and heat to 90-110 °C, stirring vigorously until the reaction is complete.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The chloro group at the C2 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitrile group and the ring nitrogen.[12] While less reactive than the C5-iodo site in cross-coupling, it readily undergoes SNAr with strong nucleophiles, often requiring elevated temperatures.

Mechanistic Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the subsequent step, the aromaticity is restored by the expulsion of the chloride leaving group.[14]

Experimental Protocol: Synthesis of 2-Amino-5-iodo-4-methylnicotinonitrile

  • Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq.) and the desired amine (e.g., pyrrolidine, 2.5 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-150 °C (conventional heating) or 180-220 °C (microwave irradiation) for 2-18 hours.[15] Monitor the reaction for the disappearance of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extracts with water and brine. Dry and concentrate the organic phase. Purify the product by recrystallization or column chromatography.

Data & Workflow Visualization

Table 1: Summary of Typical Reaction Conditions
Reaction TypePositionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura C5 (Iodo)Ar-B(OH)₂Pd(PPh₃)₄Na₂CO₃ / K₂CO₃Dioxane/H₂O80 - 90
Sonogashira C5 (Iodo)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF / DMF25 - 60
Buchwald-Hartwig C5 (Iodo)R₂NHPd₂(dba)₃ / XantphosCs₂CO₃Toluene / Dioxane90 - 110
SNAr C2 (Chloro)R₂NHCatalyst-freeAmine (excess)NMP / DMSO120 - 180
Diagrams

G cluster_0 General Cross-Coupling Workflow (C5-Iodo) A 1. Combine Starting Material, Catalyst, & Ligand/Base B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Degassed Solvent & Coupling Partner B->C D 4. Heat Reaction (Monitor Progress) C->D E 5. Aqueous Workup & Extraction D->E F 6. Column Chromatography E->F G Purified Product F->G

Caption: General experimental workflow for cross-coupling reactions.

Caption: Selective functionalization pathways for the title compound.

References

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Li, J. J., & Limberakis, C. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • ACS Spring 2021. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling in Flow Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Grote, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13411-13419. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Cziáky, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc, 2011(5), 215-231. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16414-16457. Available at: [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

The Versatile Virtuoso: 2-Chloro-5-iodo-4-methylnicotinonitrile as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Halogens

In the landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone, pervading pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of this privileged core is paramount to the discovery of novel molecular entities. It is in this context that 2-chloro-5-iodo-4-methylnicotinonitrile emerges as a building block of exceptional utility. This molecule is exquisitely designed for sequential and site-selective functionalization, owing to the differential reactivity of its two halogen substituents. The carbon-iodine bond, being weaker and more susceptible to oxidative addition, serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions. Conversely, the more robust carbon-chloro bond can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring itself. This guide provides an in-depth exploration of the synthetic utility of this versatile intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Proposed Synthesis of the Building Block

While not commercially ubiquitous, a plausible synthetic route to this compound can be envisioned from readily available starting materials, leveraging established pyridine chemistry. A potential pathway is outlined below, commencing with the synthesis of a 2-amino-4-methylpyridine precursor, followed by iodination, Sandmeyer reaction to install the chloro and nitrile functionalities. A key intermediate could be 2-amino-5-iodo-4-methylpyridine, which can be synthesized from 2-amino-4-methylpyridine. The amino group can then be transformed into a chloro group via a Sandmeyer reaction, and the nitrile group can be introduced through various methods, such as a Rosenmund–von Braun reaction or by displacement of a suitable leaving group. A related synthesis for 2-chloro-4-iodo-5-methylpyridine involves the nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine[1].

Chemoselective Cross-Coupling Reactions: Harnessing the C-I Bond

The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the cornerstone of the chemoselective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) center occurs at a much faster rate and under milder conditions than the C-Cl bond. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position, leaving the 2-chloro substituent available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[2] The reaction of this compound with a variety of aryl- and heteroarylboronic acids or their esters proceeds with high selectivity at the 5-position.

Conceptual Workflow: Suzuki-Miyaura Coupling

G start 2-Chloro-5-iodo-4- methylnicotinonitrile reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->reagents product 2-Chloro-5-aryl-4- methylnicotinonitrile reagents->product caption Suzuki-Miyaura Coupling Workflow.

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: Model Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • 2 M Aqueous sodium carbonate (Na2CO3) solution (3.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane, followed by the degassed 2 M Na2CO3 solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)2 with suitable phosphine ligands (e.g., SPhos, XPhos) can also be employed, sometimes offering higher turnover numbers and broader substrate scope.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[2] Carbonates are often a good choice, balancing reactivity with functional group tolerance.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh3)4Na2CO3Dioxane/H2O9075-95
PdCl2(dppf)K2CO3DME/H2O8580-98
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10085-99
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for various heterocycles and functional materials.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Conceptual Workflow: Sonogashira Coupling

G start 2-Chloro-5-iodo-4- methylnicotinonitrile reagents Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N, DIPEA) Solvent (e.g., THF, DMF) start->reagents alkyne Terminal Alkyne (R-C≡CH) alkyne->reagents product 2-Chloro-5-alkynyl-4- methylnicotinonitrile reagents->product caption Sonogashira Coupling Workflow.

Caption: Sonogashira Coupling Workflow.

Protocol 2: Model Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base (Et3N or DIPEA). The amine acts as both the base and a solvent in some cases.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[3] Copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper.

  • Base: An amine base is essential to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used. For reactions with gaseous alkynes, a sealed vessel is necessary.

Pd CatalystCu(I) SourceBaseSolventTemperatureTypical Yield (%)
PdCl2(PPh3)2CuIEt3NTHFRoom Temp.80-95
Pd(OAc)2 / PPh3CuIDIPEADMF50 °C75-90
Pd(PPh3)4None (Cu-free)PiperidineToluene80 °C70-85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The chemoselectivity for the C-I bond of the title compound is excellent.

Conceptual Workflow: Buchwald-Hartwig Amination

G start 2-Chloro-5-iodo-4- methylnicotinonitrile reagents Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) start->reagents amine Primary or Secondary Amine (R1R2NH) amine->reagents product 5-Amino-2-chloro-4- methylnicotinonitrile reagents->product caption Buchwald-Hartwig Amination Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Model Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3, the phosphine ligand (e.g., Xantphos), and the base (NaOtBu or Cs2CO3) to a dry Schlenk tube.

  • Add the anhydrous solvent (toluene or dioxane) and stir for a few minutes to form the active catalyst.

  • Add the this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[4]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide is very effective but can be sensitive to certain functional groups. Cesium carbonate is a milder alternative that is often well-tolerated.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining a strictly inert atmosphere is crucial for reproducible results.

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XantphosCs2CO3Dioxane10070-90
Pd(OAc)2BINAPNaOtBuToluene11075-95
RuPhos Pd G3LiHMDSTHF6580-98

Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond

Following the selective functionalization of the 5-position, the remaining 2-chloro substituent can be displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack.[5][6] This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Conceptual Workflow: Nucleophilic Aromatic Substitution (SNAr)

G start 2-Chloro-5-substituted-4- methylnicotinonitrile reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat start->reagents nucleophile Nucleophile (Nu-H) nucleophile->reagents product 2-Nucleophile-5-substituted-4- methylnicotinonitrile reagents->product caption S_NAr Reaction Workflow.

Caption: SNAr Reaction Workflow.

Protocol 4: Model SNAr with an Amine Nucleophile

Materials:

  • 2-Chloro-5-aryl-4-methylnicotinonitrile (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (2.0-3.0 equiv)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add 2-chloro-5-aryl-4-methylnicotinonitrile, the amine, and potassium carbonate.

  • Add the solvent (DMSO or DMF).

  • Seal the vial and heat the mixture to 100-150 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • Activation: The SNAr reaction is facilitated by the electron-withdrawing nitrile group, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[7]

  • Reaction Conditions: SNAr reactions often require elevated temperatures to overcome the activation energy for the disruption of aromaticity in the intermediate.

  • Nucleophile Choice: A wide range of nucleophiles can be used, including alkoxides, phenoxides, thiophenoxides, and primary/secondary amines. The strength of the nucleophile and the reaction conditions will influence the reaction rate.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its orthogonally reactive halogen atoms provide a gateway to a diverse array of complex, highly substituted pyridine derivatives through a logical and controlled sequence of reactions. The chemoselective functionalization of the C-I bond via palladium-catalyzed cross-coupling reactions, followed by the substitution of the C-Cl bond through SNAr, offers a powerful strategy for the rapid construction of molecular libraries for drug discovery and materials science. The protocols and insights provided herein serve as a guide for researchers to unlock the full synthetic potential of this remarkable molecule.

References

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

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analytical techniques for 2-Chloro-5-iodo-4-methylnicotinonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-Chloro-5-iodo-4-methylnicotinonitrile

Abstract

This comprehensive application note provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reliable characterization.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted pyridine derivative whose utility as a synthetic intermediate is defined by its precise molecular structure and purity. The presence of multiple reactive sites—a nitrile group, a chloro substituent, an iodo substituent, and a methyl group on the pyridine ring—makes it a versatile scaffold. However, these same features can give rise to isomeric impurities and side products during synthesis.[1][2] Therefore, unambiguous structural confirmation and accurate purity determination are critical prerequisites for its use in drug discovery and development pipelines.

This guide outlines an integrated analytical workflow, demonstrating how a multi-technique approach provides a holistic understanding of the compound's identity, purity, and structure.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase method is typically effective for this type of moderately polar organic molecule.[3]

Principle of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Nonpolar analytes are retained longer on the column, and their elution is controlled by varying the ratio of the organic solvent. This separation mechanism is ideal for distinguishing the target compound from potential starting materials or by-products which may have different polarities.

Protocol: Purity Determination by RP-HPLC

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[4]

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

  • Further dilute the stock solution to a working concentration of ~0.05 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and resolution for a wide range of organic molecules.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry analysis if coupled.[5]
Gradient 0-20 min: 30% B to 95% B20-25 min: Hold at 95% B25-26 min: 95% B to 30% B26-30 min: Hold at 30% BA gradient elution is crucial for separating compounds with a range of polarities and ensuring that any highly retained impurities are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
UV Detection 254 nmPyridine-based systems typically exhibit strong absorbance at this wavelength. A full UV-Vis scan of the analyte can determine the optimal wavelength for maximum sensitivity.[6]

Data Interpretation:

  • Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification: The retention time of the main peak should be consistent with that of a certified reference standard.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing structural information about the analyte. When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated component.[7][8]

Principle of Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules. It generates ions directly from solution, minimizing fragmentation and typically producing protonated molecules [M+H]⁺ in positive ion mode. The presence of both Chlorine (³⁵Cl and ³⁷Cl) and Iodine (¹²⁷I) will produce a characteristic isotopic pattern, which is a powerful confirmation of the elemental composition.

Protocol: LC-MS Analysis

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[9]

LC Conditions: Use the same HPLC method as described in Section 2.2. The use of a volatile buffer like formic acid is critical for MS compatibility.

MS Conditions:

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Nicotinonitriles readily accept a proton at the pyridine nitrogen.
Mass Range 50 - 500 m/zThis range comfortably covers the expected molecular weight of the analyte and potential fragments.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 °CHelps in desolvation of the ESI droplets.
Gas Flow As per instrument recommendationNebulizing and drying gases are crucial for desolvation and ion transport.

Data Interpretation:

  • Molecular Ion: The expected monoisotopic mass for C₇H₄³⁵Cl¹²⁷IN₂ is 277.9217 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 278.9290.

  • Isotopic Pattern: Look for the characteristic isotopic signature of one chlorine atom (A+2 peak at ~33% of the A peak) to confirm its presence.

  • Fragmentation (MS/MS): By inducing fragmentation of the parent ion, key structural information can be obtained. For example, loss of iodine (I•) or the nitrile group (•CN) can be observed.

NMR Spectroscopy: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[10]

Protocol: ¹H and ¹³C NMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

ExperimentKey ParametersExpected Observations for this compound
¹H NMR 16-64 scans, 1-2s relaxation delay~ δ 8.5-8.7 ppm (singlet, 1H): Proton at C6, deshielded by the adjacent nitrogen.[11][12]~ δ 2.5-2.7 ppm (singlet, 3H): Methyl protons at C4.
¹³C NMR Proton-decoupled, 1024+ scans~ δ 160 ppm: C2 (attached to Cl and N).~ δ 155 ppm: C6.~ δ 145-150 ppm: C4 (attached to methyl).~ δ 115-120 ppm: C3 (attached to CN).~ δ 115 ppm: Nitrile carbon (-C≡N).[13]~ δ 95-100 ppm: C5 (attached to I).~ δ 20-25 ppm: Methyl carbon (-CH₃).

Causality in Data Interpretation:

  • The chemical shifts in ¹H NMR are highly diagnostic. The proton at the C6 position is a singlet because it has no adjacent protons to couple with. Its downfield shift is characteristic of α-protons in a pyridine ring.[10]

  • In ¹³C NMR, the carbons attached to electronegative atoms (Cl, N) or the electron-withdrawing nitrile group will be shifted downfield. The carbon attached to iodine (C5) will be shifted significantly upfield due to the heavy atom effect.

FTIR Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Protocol: FTIR Analysis

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Interpretation:

Wavenumber (cm⁻¹)VibrationSignificance
~ 2230-2240 C≡N stretch (Nitrile)A strong, sharp absorption in this region is highly characteristic of the nitrile functional group.[14][15] Its position suggests conjugation with the aromatic ring.[16]
~ 1550-1600 C=C and C=N ring stretchingConfirms the presence of the pyridine aromatic ring.
~ 1400-1450 C-H bending (methyl)Indicates the presence of the methyl group.
~ 700-800 C-Cl stretchA weaker absorption in the fingerprint region.
~ 500-600 C-I stretchA weak absorption, often difficult to assign definitively.

Single-Crystal X-ray Diffraction: Absolute Structure Confirmation

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction is the gold standard.[17][18][19]

Principle of X-ray Diffraction

When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the intensities and positions of these diffracted beams, a 3D electron density map of the molecule can be constructed, revealing the precise location of each atom in space.[20][21]

Protocol: Crystal Growth and Data Collection

Crystal Growth (Prerequisite):

  • High-purity material (>99%) from HPLC is required.

  • Slow evaporation is a common technique: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near saturation.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature. The goal is to obtain well-formed, single crystals of at least 20-50 µm in each dimension.[17]

Data Collection and Structure Solution:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • The resulting data are processed to solve and refine the crystal structure using specialized software.

Data Interpretation: The final output is a detailed structural model showing the exact 3D arrangement of the atoms, confirming the connectivity and constitution of this compound beyond any doubt.

Integrated Analytical Strategy

A single technique is rarely sufficient for full characterization. The power of this workflow lies in the complementary nature of the data obtained from each method.

G cluster_0 Sample Batch cluster_3 Definitive Structure cluster_4 Final Report Sample 2-Chloro-5-iodo-4- methylnicotinonitrile HPLC HPLC-UV (Purity Assay) Sample->HPLC Assess Purity LCMS LC-MS (Molecular Weight) Sample->LCMS Confirm MW NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Sample->NMR Elucidate Structure FTIR FTIR (Functional Groups) Sample->FTIR Identify Groups Xray Single-Crystal X-ray (3D Structure) HPLC->Xray Requires >99% Purity Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report LCMS->Report NMR->Xray Confirm with 3D data NMR->Report FTIR->Report Xray->Report

Caption: Integrated workflow for the characterization of this compound.

References

  • Bernstein, J., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Chang, Q., et al. (2018). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • Butler, M. C., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. Available at: [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Succinonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Available at: [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • PubMed. (n.d.). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. Available at: [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Kebangte Chemical. (n.d.). 1378864-45-9 | this compound. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-5-iodo-4-methylpyridine (C6H5ClIN). Available at: [Link]

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2-Chloro-5-iodo-4-methylnicotinonitrile solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the solubility of 2-Chloro-5-iodo-4-methylnicotinonitrile, a crucial parameter for its application in research and development, is provided in this comprehensive guide. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility profile in various solvents. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Profile and Expected Solubility

This compound is a halogenated pyridine derivative with the molecular formula C₇H₄ClIN₂. Its structure, featuring a polar nitrile group and aromatic nitrogen, alongside nonpolar halogen and methyl substituents, suggests a nuanced solubility behavior.

  • Molecular Weight: 278.48 g/mol

  • Melting Point: 135-139 °C

  • Polarity: The presence of chlorine, iodine, and a nitrile group introduces significant polarity and potential for dipole-dipole interactions. However, the overall molecule has considerable nonpolar character due to the aromatic ring and methyl group.

Based on these characteristics, it is anticipated that this compound will exhibit low solubility in polar protic solvents like water and higher solubility in a range of organic solvents. The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Application Notes: Protocols for Solubility Determination

To ensure accurate and reproducible results, a multi-step approach is recommended for determining the solubility of this compound. This involves a qualitative assessment followed by a quantitative analysis.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of suitable solvents for specific applications and for guiding quantitative studies.

Protocol:

  • Preparation: Dispense 1-2 mg of this compound into separate small, clear glass vials.

  • Solvent Addition: Add 1 mL of the selected solvent to each vial at ambient temperature (approximately 20-25 °C).

  • Observation: Vigorously vortex each vial for 30-60 seconds.

  • Categorization: Visually inspect for undissolved particles and classify the solubility as:

    • Freely Soluble: No solid particles are visible.

    • Sparingly Soluble: The majority of the solid has dissolved, but some particles remain.

    • Insoluble: The solid material remains largely undissolved.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

  • Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. A portion of the supernatant should then be carefully removed and filtered through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Presentation

The results from the quantitative analysis should be systematically organized for clarity and comparative purposes.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypeQuantitative Solubility (mg/mL)Qualitative Solubility
WaterPolar Protic[Insert Experimental Data][Insert Experimental Data]
EthanolPolar Protic[Insert Experimental Data][Insert Experimental Data]
MethanolPolar Protic[Insert Experimental Data][Insert Experimental Data]
AcetonePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
AcetonitrilePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
DichloromethaneNonpolar[Insert Experimental Data][Insert Experimental Data]
TolueneNonpolar[Insert Experimental Data][Insert Experimental Data]
HexaneNonpolar[Insert Experimental Data][Insert Experimental Data]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for determining solubility.

Qualitative_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Classification A 1. Dispense 1-2 mg of Compound B 2. Add 1 mL of Solvent A->B To each vial C 3. Vortex for 30-60s B->C D 4. Visually Inspect for Undissolved Solid C->D E Freely Soluble D->E F Sparingly Soluble D->F G Insoluble D->G

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative_Solubility_Workflow A 1. Add Excess Compound to Solvent (Create Slurry) B 2. Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) A->B Achieve Supersaturation C 3. Settle and Filter Supernatant (0.22 µm Syringe Filter) B->C Reach Equilibrium D 4. Analyze Filtrate via HPLC-UV C->D Isolate Saturated Solution E 5. Quantify using Calibration Curve D->E Determine Concentration F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Isothermal Shake-Flask Method for Quantitative Solubility.

Discussion and Scientific Rationale

The solubility of a solid in a liquid is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The high melting point of this compound indicates a stable crystal lattice. Therefore, a significant amount of energy is needed to break apart this lattice.

Solvents with properties that can effectively interact with the solute molecule will exhibit higher solubilizing capacity. For instance, polar aprotic solvents like acetone or acetonitrile are expected to be effective due to their ability to engage in dipole-dipole interactions with the polar functionalities of the molecule. Nonpolar solvents like toluene may also be effective due to van der Waals forces and pi-pi stacking interactions with the aromatic ring. Conversely, in a highly polar protic solvent like water, the strong hydrogen bonding network of water molecules is not easily disrupted by the largely nonpolar regions of the solute molecule, leading to poor solubility.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides a robust framework for its determination. By following the detailed protocols for qualitative and quantitative analysis, researchers can generate reliable and reproducible solubility data. This information is fundamental for the successful design of synthetic routes, formulation development, and various other applications in the chemical and pharmaceutical sciences.

References

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility. USP-NF. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.11. Characters Section in Monographs. EDQM. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

  • Babu, R. S., & He, Y. (2015). Techniques for solubility measurement. In Solubility in Pharmaceutical Chemistry (pp. 55-79). Wiley. [Link]

Application Note: Structural Elucidation of 2-Chloro-5-iodo-4-methylnicotinonitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-iodo-4-methylnicotinonitrile is a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of more complex molecules. The precise arrangement of the chloro, iodo, methyl, and cyano substituents on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a detailed analysis of chemical shifts, coupling patterns, and substituent effects.

Experimental Protocol

Sample Preparation

A sample of this compound (approximately 5-10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was filtered into a 5 mm NMR tube.

NMR Data Acquisition

Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.

  • ¹³C NMR: A proton-decoupled experiment was conducted with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 1024 scans were accumulated.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and the known electronic effects of the substituents on the pyridine ring.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-6
~2.6Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-2
~155C-6
~145C-4
~118C-5
~115-CN
~95C-3
~20-CH₃

Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two singlets.

  • Aromatic Region: A single proton signal is anticipated in the downfield aromatic region, around δ 8.5 ppm.[5][6] This signal is assigned to the proton at the C-6 position of the pyridine ring. The downfield chemical shift is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen atom and the chloro substituent at C-2. This proton appears as a singlet because it has no adjacent protons to couple with.

  • Aliphatic Region: A singlet is predicted in the upfield region, around δ 2.6 ppm, with an integration value corresponding to three protons. This signal is assigned to the methyl (-CH₃) group at the C-4 position. The chemical shift is characteristic for a methyl group attached to an aromatic ring.[6] It appears as a singlet as there are no protons on the adjacent carbons.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

  • Aromatic and Olefinic Carbons: Six signals are expected in the downfield region (δ 90-160 ppm), characteristic of the pyridine ring carbons and the nitrile carbon.[1][4][5]

    • The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield (~160 ppm) due to the electronegativity of chlorine.

    • The C-6 carbon, bonded to the aromatic proton, is also expected to be downfield (~155 ppm), influenced by the adjacent ring nitrogen.

    • The C-4 carbon, attached to the methyl group, is predicted to be around δ 145 ppm.

    • The carbon of the nitrile group (-CN) typically appears in the δ 115-120 ppm range.

    • The C-5 carbon, bonded to the iodine, is expected to be around δ 118 ppm.

    • The C-3 carbon, situated between the cyano and chloro-substituted carbons, is predicted to be the most upfield of the ring carbons (~95 ppm).

  • Aliphatic Carbon: One signal is expected in the upfield region (~20 ppm), which is assigned to the carbon of the methyl group.

Structural Confirmation and Rationale

The predicted NMR data provides a clear and unambiguous confirmation of the structure of this compound. The number of signals in both the ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure. The chemical shifts are consistent with the electronic environment of each nucleus, influenced by the inductive and resonance effects of the various substituents on the pyridine ring. The singlet nature of both proton signals is a key indicator of their isolated positions on the ring.

Workflow Diagram

NMR_Interpretation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR H1_Data ¹H Spectrum: - Chemical Shift - Integration - Multiplicity H1_NMR->H1_Data C13_Data ¹³C Spectrum: - Chemical Shift C13_NMR->C13_Data Interpretation Correlate Data to Structure H1_Data->Interpretation C13_Data->Interpretation Structure Confirmed Structure Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation.

Molecular Structure and Proton Assignments

Caption: Molecular structure and ¹H NMR assignments.

Conclusion

This application note demonstrates the utility of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. The predicted spectra, based on fundamental NMR principles and substituent effects, provide a clear and detailed roadmap for the analysis of this compound. The combination of chemical shift analysis, integration, and multiplicity allows for the unambiguous assignment of all proton and carbon signals, leading to confident structural verification. This methodology is broadly applicable to the characterization of a wide range of substituted heterocyclic compounds in research and development settings.

References

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • NMR chemical shift prediction of pyridines. Stenutz. [Link]

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • ¹H NMR spectra of aromatic compounds. University of Massachusetts Lowell. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5-iodo-4-methylnicotinonitrile (CAS No. 1378864-45-9). The methodologies and troubleshooting advice herein are designed to ensure the attainment of high-purity material essential for downstream applications.

Section 1: Compound Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities that may be present. Impurities are typically residual starting materials, reagents, or byproducts from the synthesis.

1.1 Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 1378864-45-9[1][2][3]
Molecular Formula C₇H₄ClIN₂[1][2][3]
Molecular Weight 278.48 g/mol [1][2][3]
Appearance Assumed to be a solid at room temperature.[1]
Stability Stable under recommended storage conditions; sensitive to moisture.[1][4]
Incompatibilities Acids, acid chlorides, acid anhydrides, oxidizing agents.[1]

1.2 Common Impurity Sources

The synthesis of halogenated nicotinonitriles often involves multi-step processes where incomplete reactions or side reactions can generate impurities. For instance, a common route to a related compound, 2-chloro-4-methyl nicotinonitrile, involves chlorination with reagents like phosphorus oxychloride (POCl₃).[5] Synthesis of a similar pyridine structure involves diazotization and iodination steps.[6]

Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding non-iodinated or non-chlorinated precursors.

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions, particularly in the presence of water.

  • Dehalogenated Byproducts: Loss of the iodine or chlorine atom can occur under certain conditions.

  • Reagent-Derived Impurities: Residual chlorinating agents or their byproducts.

G cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurity Sources SM Precursor (e.g., 4-methylnicotinonitrile derivative) INT1 Chlorination Step (e.g., with POCl₃) SM->INT1 Imp1 Unreacted Precursor SM->Imp1 Incomplete Reaction INT2 Iodination Step (e.g., Diazotization followed by KI) INT1->INT2 Imp2 Incomplete Chlorination (Des-chloro impurity) INT1->Imp2 Incomplete Reaction Product Crude 2-Chloro-5-iodo- 4-methylnicotinonitrile INT2->Product Imp3 Incomplete Iodination (Des-iodo impurity) INT2->Imp3 Incomplete Reaction Imp4 Side-Reaction Product (e.g., Isomer) INT2->Imp4 Side Reaction Imp5 Hydrolysis Product (Amide/Acid) Product->Imp5 Post-synthesis Degradation

Caption: Origin of potential impurities during synthesis.

Section 2: Recommended Purification Protocols

The two most effective methods for purifying solid organic compounds are column chromatography and recrystallization. The choice depends on the nature of the impurities and the quantity of material.

2.1 Protocol: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities.[7] It offers high resolution and is applicable to a wide range of sample sizes.

Workflow for Method Development and Execution

G A 1. TLC Analysis Develop a solvent system where the product Rf is ~0.3. B 2. Prepare Column Slurry-pack silica gel in the non-polar solvent. A->B C 3. Load Sample Dissolve crude product in minimal solvent and load onto silica. B->C D 4. Elute Column Run the column with the developed solvent system. C->D E 5. Collect Fractions Collect eluent in small, sequential fractions. D->E F 6. Analyze Fractions Spot fractions on a TLC plate to identify those containing the pure product. E->F G 7. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. F->G H Pure Product G->H

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different solvent systems. The goal is to find a system where the product spot has a Retention Factor (Rf) of approximately 0.3 and is well-separated from all impurity spots.[8]

    • Suggested Starting Solvent Systems (Hexanes:Ethyl Acetate):

      • 9:1 (Non-polar)

      • 4:1

      • 2:1

      • 1:1 (More polar)

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small cotton or glass wool plug at the bottom.[9]

    • Add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes).[9][10]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring no air bubbles or cracks form in the stationary phase.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane) to ensure it is fully dissolved.

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often yields better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column. Applying gentle air pressure (flash chromatography) will speed up the process.[7]

    • Continuously monitor the collected fractions by TLC to determine which ones contain the purified product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

2.2 Protocol: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube from the list below. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Suggested Solvents for Screening:

      • Ethanol

      • Methanol

      • Isopropanol

      • Acetone

      • Ethyl Acetate

      • Toluene

      • Hexanes/Heptane

      • Water (less likely, but worth testing)

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask will prevent solvent evaporation and allow for the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly, preferably under vacuum.

Section 3: Troubleshooting Guide

Column Chromatography Issues

  • Q: My compound is not moving from the origin on the TLC plate, even in 100% ethyl acetate. What should I do?

    • A: This indicates your compound is very polar and is strongly adsorbed to the acidic silica gel.

      • Solution 1: Increase Eluent Polarity. Try a more polar solvent system. A common choice is to add methanol to your eluent (e.g., 5-10% methanol in dichloromethane).

      • Solution 2: Deactivate Silica. The acidity of silica gel can cause strong binding. You can try neutralizing it by eluting the column with your non-polar solvent containing 1% triethylamine before loading the sample.

      • Solution 3: Change Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic).[11]

  • Q: My spots are streaking on the TLC plate. How can I get clean, round spots?

    • A: Streaking can be caused by several factors.

      • Cause 1: Overloading. You may be spotting too much material on the TLC plate. Try diluting your sample.

      • Cause 2: Compound Acidity/Basicity. If your compound is acidic or basic, it can interact unfavorably with the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this. The pyridine nitrogen in your compound is basic and may benefit from the addition of a base.

      • Cause 3: Insolubility. The compound may be partially insoluble in the eluent, causing it to streak as it moves up the plate. Ensure your chosen eluent is a good solvent for your compound.

  • Q: My product seems to be decomposing on the column. How can I prevent this?

    • A: Halogenated pyridines can sometimes be sensitive to the acidic nature of standard silica gel.[11]

      • Solution 1: Deactivate the Silica. As mentioned above, pre-eluting the column with a solvent containing 1% triethylamine can neutralize active sites.

      • Solution 2: Work Quickly. Do not let the compound sit on the column for an extended period. Use flash chromatography to push the material through as quickly as reasonably possible.

      • Solution 3: Use Alumina. Switch to a neutral or basic alumina stationary phase which is less harsh.

Recrystallization Issues

  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

      • Solution 1: Add More Solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

      • Solution 2: Change Solvents. The chosen solvent may be too good. Try a solvent in which your compound is slightly less soluble, or use a two-solvent system (one in which it is soluble, one in which it is not).

  • Q: No crystals are forming, even after cooling in an ice bath. What can I do?

    • A: The solution may not be sufficiently saturated, or nucleation has not been initiated.

      • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

      • Solution 2: Seed Crystals. If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.

      • Solution 3: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of your compound and try cooling again.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for purified this compound?

    • A: To maintain stability and purity, the compound should be stored in a tightly sealed container (amber glass is preferable to block light) in a cool, dry, and well-ventilated location.[4] Storage at 2-8°C is often recommended.[4] Due to its moisture sensitivity, storing it under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator is ideal for long-term stability.[1]

  • Q: Which analytical techniques are best for assessing the purity of the final product?

    • A: A combination of techniques should be used.

      • TLC: To quickly check for the presence of impurities.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain an accurate mass and a quantitative assessment of purity (e.g., >98% by peak area).

      • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Q: What safety precautions should I take when handling this compound?

    • A: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Consult the Material Safety Data Sheet (MSDS) before use for complete safety information.

References

  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.
  • Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents (CN103508945A).
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents (CN103420902A).
  • Column chromatography. Columbia University.
  • Column Chromatography. Professor Dave Explains, YouTube.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • This compound. Ambeed.com.
  • How to Store 2-Chloro-4-iodo-5-methylpyridine Safely. ChemPacific.
  • Method for preparing 2-chloro-5-nitropyridine. Google Patents (CN102040554A).
  • Performing Column Chromatography. Professor Dave Explains, YouTube.
  • Column Chromatography. Lisa Nichols, YouTube.
  • 2-Chloro-5-iodo-4-methyl-nicotinonitrile. ChemicalBook.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this multi-step synthesis. Our aim is to equip you with the necessary insights to optimize your reaction conditions, improve yield and purity, and effectively troubleshoot any issues that may arise.

Synthesis Overview: A Likely Pathway

The synthesis of this compound typically proceeds through a multi-step pathway, culminating in a Sandmeyer reaction. A plausible and common synthetic route is outlined below. The key transformation involves the diazotization of an amino-substituted nicotinonitrile derivative, followed by the introduction of an iodine atom.

Synthesis_Pathway cluster_0 Starting Material Preparation cluster_1 Iodination cluster_2 Sandmeyer Reaction 2_amino_4_methyl 2-Amino-4-methylnicotinonitrile iodinated_intermediate 2-Amino-5-iodo-4-methylnicotinonitrile 2_amino_4_methyl->iodinated_intermediate Iodinating Agent (e.g., I₂, NIS) diazonium_salt Diazonium Salt Intermediate iodinated_intermediate->diazonium_salt NaNO₂, H⁺ (Diazotization) final_product This compound diazonium_salt->final_product CuCl (Sandmeyer Reaction)

Figure 1: Plausible synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Iodination of the Pyridine Ring

Q1: I am observing low conversion during the iodination of 2-amino-4-methylnicotinonitrile. What are the likely causes and how can I improve the yield?

A1: Low conversion in electrophilic iodination of a pyridine ring can stem from several factors. The pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards electrophilic attack.

  • Causality: The lone pair on the pyridine nitrogen contributes to the aromatic system's electron density. Protonation of this nitrogen withdraws electron density, making the ring less susceptible to electrophilic substitution.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: If you are using molecular iodine (I₂), it is a relatively weak electrophile.[1] Consider using a more reactive iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

    • Reaction Conditions: The presence of a silver salt, such as silver sulfate (Ag₂SO₄), can activate I₂ by forming insoluble silver iodide and generating a more electrophilic iodine species.[2]

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are often preferred to minimize side reactions.

    • Temperature Control: While heating can increase the reaction rate, it may also lead to decomposition and undesired side products. Monitor your reaction by TLC or HPLC to find the optimal temperature.

Q2: I am getting a mixture of mono-iodinated products at different positions. How can I improve the regioselectivity for the 5-position?

A2: The directing effects of the substituents on the pyridine ring govern the position of iodination. In 2-amino-4-methylnicotinonitrile, the amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The cyano group is a deactivating meta-director.

  • Causality: The interplay of these directing effects will determine the major product. The 5-position is para to the strongly activating amino group, making it a likely site for electrophilic attack. However, other positions can also be iodinated, leading to isomeric impurities.

  • Troubleshooting Steps:

    • Steric Hindrance: The methyl group at the 4-position may sterically hinder iodination at the 3-position, favoring the 5-position.

    • Bulky Iodinating Reagent: Using a bulkier iodinating reagent might enhance selectivity for the less sterically hindered position.

    • Purification: Careful column chromatography is often necessary to separate the desired 5-iodo isomer from other isomers. A table of typical solvent systems for purification is provided below.

Isomer Separation Mobile Phase System (Hexane:Ethyl Acetate) Notes
Desired Product: 2-Amino-5-iodo-4-methylnicotinonitrile7:3 to 1:1 gradientThe desired product is typically more polar than the starting material.
Potential Byproduct: 2-Amino-3-iodo-4-methylnicotinonitrileMay co-elute or elute closelyCareful fractionation and analysis by ¹H NMR are crucial.
Part 2: The Sandmeyer Reaction - From Amino to Chloro

Q3: My Sandmeyer reaction is giving a low yield of the desired 2-chloro product, and I am observing a significant amount of a byproduct that is soluble in aqueous base. What is happening?

A3: This is a classic issue in Sandmeyer reactions. The byproduct soluble in aqueous base is likely the corresponding 2-hydroxy-5-iodo-4-methylnicotinonitrile.

  • Causality: The diazonium salt intermediate is highly reactive and can be attacked by water, which acts as a nucleophile, leading to the formation of a phenol-like compound.[2][3] This is especially problematic if the reaction is run in dilute acid or at elevated temperatures.

  • Troubleshooting Steps:

    • Anhydrous Conditions: While the diazotization step requires an aqueous medium, it is crucial to minimize the amount of water present during the copper(I) chloride-mediated substitution.

    • Temperature Control: The diazotization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[4] The subsequent Sandmeyer reaction should also be temperature-controlled, as excessive heat can promote the undesired hydrolysis.

    • Acid Concentration: Using a more concentrated acid for the diazotization can help to suppress the hydrolysis side reaction.

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low Yield of This compound Check_Byproducts Analyze byproducts. Is there a base-soluble impurity? Start->Check_Byproducts Phenol_Formation Likely formation of 2-hydroxy-5-iodo-4-methylnicotinonitrile Check_Byproducts->Phenol_Formation Yes Azo_Coupling Observe for intensely colored (red/orange) impurities. Check_Byproducts->Azo_Coupling No Sol_Phenol - Maintain low temperature (0-5 °C) - Use concentrated acid - Minimize water in Sandmeyer step Phenol_Formation->Sol_Phenol Azo_Dye Potential azo dye formation. Azo_Coupling->Azo_Dye Yes Other_Issues Consider other issues: - Incomplete diazotization - Impure starting material Azo_Coupling->Other_Issues No Sol_Azo - Ensure sufficient excess of NaNO₂ - Slow, controlled addition of NaNO₂ Azo_Dye->Sol_Azo

Figure 2: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Q4: My reaction mixture has developed a deep red or orange color, and the final product is difficult to purify. What is the cause of this coloration?

A4: The formation of intensely colored byproducts is often due to azo coupling.

  • Causality: The diazonium salt is an electrophile and can react with an unreacted molecule of the starting amine (2-amino-5-iodo-4-methylnicotinonitrile), which acts as a nucleophile. This results in the formation of a highly conjugated azo dye.

  • Troubleshooting Steps:

    • Stoichiometry of Nitrite: Ensure that at least a stoichiometric amount of sodium nitrite is used to convert all of the starting amine to the diazonium salt. A slight excess of the nitrite is often employed.

    • Addition Rate: Add the sodium nitrite solution slowly and with efficient stirring to the cooled solution of the amine in acid. This ensures that the local concentration of the amine is kept low, minimizing the chance of azo coupling.

    • Purification: If azo dyes are formed, they can often be removed by column chromatography. Due to their high conjugation, they tend to be strongly colored and may have different polarity compared to the desired product.

Q5: I have isolated my product, but NMR analysis suggests the presence of biaryl impurities. How are these formed and how can I avoid them?

A5: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[2]

  • Causality: The reaction is initiated by a single electron transfer from copper(I) to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical can dimerize to form a biaryl compound.

  • Troubleshooting Steps:

    • Efficient Trapping: The goal is to have the aryl radical trapped by the halogen from the copper(II) halide species faster than it can dimerize. Ensure that the copper(I) chloride is of good quality and present in a sufficient amount.

    • Reaction Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.

    • Purification: Biaryl impurities are typically less polar than the desired product and can often be separated by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-5-iodo-4-methylnicotinonitrile
  • Dissolve 2-amino-5-iodo-4-methylnicotinonitrile (1.0 eq) in a suitable concentrated acid (e.g., HCl or H₂SO₄) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting solution at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.

Safety Note: Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures.[5]

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
  • In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue stirring at low temperature for a period, and then allow the reaction mixture to warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the diazonium salt is consumed.

  • Quench the reaction by pouring it into a large volume of ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025). Preventing byproduct formation in aminopyridine synthesis. BenchChem Technical Support.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).
  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (2023, December 29). In Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.).
  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • Precursors and products from the Sandmeyer reaction - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

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stability issues of 2-Chloro-5-iodo-4-methylnicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-iodo-4-methylnicotinonitrile

A Guide to Experimental Stability and Troubleshooting

Welcome to the technical support resource for this compound. As a key intermediate in complex syntheses, understanding its stability profile is critical for achieving reproducible and high-yield results. This guide, prepared by our senior application scientists, provides in-depth answers to common stability questions, offers troubleshooting workflows for experimental challenges, and details protocols for assessing compound integrity.

The stability of this molecule is governed by the interplay of its three primary functional groups: the activated 2-chloro substituent on the pyridine ring, the labile 5-iodo group, and the hydrolytically sensitive 3-nitrile group. Each presents a unique reactivity pathway that must be managed during storage and reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

To ensure maximum shelf-life and purity, the compound should be stored in a cool, dry, and dark environment, ideally at temperatures between 2–8°C.[1] It is critical to use containers with airtight seals, such as amber glass bottles with PTFE-lined caps, to protect against moisture and light.[1][2] The material should be kept in a well-ventilated area away from heat sources and incompatible chemicals.[3][4]

Q2: What are the primary chemical degradation pathways I should be aware of?

There are three principal degradation routes for this molecule:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the 2-position is highly activated by the electron-withdrawing nature of the pyridine ring nitrogen, making it susceptible to displacement by nucleophiles.[5]

  • Photodegradation via C-I Bond Cleavage: The carbon-iodine bond is the weakest carbon-halogen bond and is susceptible to cleavage when exposed to UV or even ambient light, which can lead to discoloration and the formation of radical impurities.[6][7]

  • Hydrolysis of the Nitrile Group: Under either acidic or basic aqueous conditions, the nitrile group can hydrolyze to form a carboxamide intermediate and ultimately the corresponding carboxylic acid.[8][9][10]

Q3: Is this compound stable in common organic solvents?

The compound is generally stable in anhydrous, non-nucleophilic aprotic solvents such as dichloromethane, toluene, and THF at room temperature when protected from light. However, its stability in protic solvents like methanol or ethanol can be compromised, especially if residual water or nucleophilic impurities are present, which could initiate SNAr at the C2-position.

Q4: What incompatibilities should I be aware of during reaction setup?

Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can react with the molecule.[2] Be particularly cautious with strong nucleophilic bases (e.g., hydroxides, primary/secondary amines), as they will readily displace the 2-chloro substituent.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions involving this compound.

Issue 1: My reaction is generating a highly polar by-product when using aqueous or protic solvents.

  • Probable Cause: You are likely observing the hydrolysis of the nitrile group. This reaction is significantly accelerated by the presence of acid or base.[10] Under mild basic conditions, the reaction may form the amide, while stronger basic or acidic conditions with heat will push the reaction to the carboxylic acid.[11]

  • Troubleshooting Steps:

    • Confirm the By-product: Isolate the impurity and characterize it by LC-MS and NMR. The expected mass of the carboxylic acid derivative (2-chloro-5-iodo-4-methylnicotinic acid) would be [M+H]⁺ = 299.9 (for ³⁵Cl).

    • Modify Reaction Conditions: If possible, switch to anhydrous aprotic solvents. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and ensure all reagents and solvents are scrupulously dried.

    • Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Issue 2: I am trying to perform a reaction at another position, but my starting material is consumed to form a product with the chlorine atom replaced.

  • Probable Cause: The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr).[5] Many reagents, including amines, alkoxides, and even some basic catalysts, can act as nucleophiles and displace the chloride.

  • Troubleshooting Steps:

    • Analyze Reagent Roles: Scrutinize every component in your reaction mixture. Could your base, solvent, or additive be acting as a nucleophile?

    • Select a Milder Base: If a base is necessary, opt for a non-nucleophilic choice. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often safer alternatives to hydroxides or alkoxides for this purpose.

    • Protecting Group Strategy: In complex syntheses, it may be necessary to carry out the SNAr reaction intentionally with a desired group first or to reconsider the synthetic route to avoid exposing the C2-Cl bond to strong nucleophiles.

Issue 3: My compound or reaction mixture is turning yellow or brown, especially when left on the benchtop.

  • Probable Cause: This is a classic sign of photodegradation, likely involving the cleavage of the carbon-iodine bond.[6] Iodinated aromatic compounds are known to be light-sensitive.[1]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Conduct all experiments in amber glassware or wrap your flasks in aluminum foil. Avoid leaving solutions or the solid compound exposed to direct laboratory light for extended periods.

    • Work Under Inert Atmosphere: While the primary cause is light, the radical species formed after C-I bond cleavage can be quenched by oxygen, leading to complex side products. Working under nitrogen or argon can sometimes mitigate secondary degradation.

    • Storage Check: Ensure the stock material is stored correctly in the dark and at a low temperature.[1]

Troubleshooting Decision Workflow

The following diagram outlines a logical flow for diagnosing unexpected stability issues.

G start Unexpected Result Observed (e.g., new spot by TLC, low yield) check_polar Is a new, more polar by-product observed? start->check_polar check_snar Is the chlorine atom absent in the by-product? check_polar->check_snar No sol_hydrolysis Diagnosis: Nitrile Hydrolysis Action: - Use anhydrous conditions - Lower reaction temperature - Avoid strong acid/base check_polar->sol_hydrolysis Yes check_color Did the material or solution discolor (yellow/brown)? check_snar->check_color No sol_snar Diagnosis: SNAr at C2-Position Action: - Use non-nucleophilic reagents - Select a non-nucleophilic base - Re-evaluate synthetic route check_snar->sol_snar Yes sol_photo Diagnosis: Photodegradation Action: - Protect reaction from light - Use amber glassware - Store material properly check_color->sol_photo Yes other Issue may be unrelated to intrinsic stability. Check reagent purity and stoichiometry. check_color->other No

Caption: A decision tree for troubleshooting common stability issues.

Part 3: Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.

Protocol 1: Hydrolytic Stability Assessment

This protocol evaluates stability in aqueous acidic, basic, and neutral conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • Sample Preparation: In triplicate for each condition, add 100 µL of the stock solution to 900 µL of the following aqueous solutions in separate amber HPLC vials:

    • Acidic: 0.1 M Hydrochloric Acid

    • Basic: 0.1 M Sodium Hydroxide

    • Neutral: Purified Water (HPLC-grade)

  • Incubation: Place one set of vials at room temperature (25°C) and another set in a heating block at 60°C.

  • Time-Point Analysis: At t = 0, 2, 4, 8, and 24 hours, take an aliquot from each vial. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl before analysis, and vice-versa for the acidic sample.

  • Analysis: Analyze all samples by reverse-phase HPLC with a UV detector. Calculate the percentage of the parent compound remaining by comparing the peak area to the t = 0 sample.

Protocol 2: Photostability Assessment

This protocol evaluates stability upon exposure to light.

  • Solid State: Spread a thin layer (approx. 10 mg) of the solid compound in a clear glass petri dish.

  • Solution State: Prepare a 0.1 mg/mL solution in a solvent relevant to your process (e.g., Dichloromethane) and place it in a clear glass vial.

  • Control Samples: Prepare identical "dark" control samples for both solid and solution states by wrapping them completely in aluminum foil.

  • Exposure: Place the uncovered samples and the dark controls in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines). If a chamber is unavailable, place them under a consistent laboratory light source at a fixed distance.

  • Analysis: After 24 and 48 hours, dissolve the solid samples and analyze both the exposed and dark control solutions by HPLC. Compare the purity and peak area of the parent compound to assess the degree of degradation.

Part 4: Data Summary & Visualization

Summary of Stability Characteristics

The table below summarizes the expected stability of this compound under various stress conditions.

ConditionStressorStabilityPrimary Degradation Product(s)
Thermal Heat (up to 80°C, anhydrous)Generally StableMinimal degradation if protected from moisture and light.
Hydrolytic 0.1 M HCl (aq), 60°CUnstable2-Chloro-5-iodo-4-methylnicotinic acid
Hydrolytic 0.1 M NaOH (aq), 60°CHighly UnstableSodium 2-hydroxy-5-iodo-4-methylnicotinate and/or Sodium 2-chloro-5-iodo-4-methylnicotinate
Photolytic UV/Visible LightUnstableDe-iodinated products, various colored impurities
Oxidative H₂O₂Potentially UnstableN-oxides, degradation of the pyridine ring
Reductive NaBH₄, H₂/Pd-CUnstableDe-chlorinated and/or de-iodinated products
Key Degradation Pathways

The following diagram illustrates the main points of vulnerability on the molecule.

Caption: The three primary pathways for degradation of the title compound.

References

  • Thermochemical parameters of chlorinated compounds of pyridine. Request PDF. Available from: [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). NTP. Available from: [Link]

  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.BOC Sciences.
  • Hydrolysis of nitriles. Lumen Learning. Available from: [Link]

  • 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]

  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available from: [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. Available from: [Link]

  • Hydrolysing nitriles. Chemguide. Available from: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. Available from: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor via YouTube. Available from: [Link]

  • Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. PubMed. Available from: [Link]

  • How to Store 2-Chloro-4-iodo-5-methylpyridine Safely. ChemPacific. Available from: [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile.Google Patents.
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.Google Patents.
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. ACS Publications. Available from: [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. NIH National Library of Medicine. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH National Library of Medicine. Available from: [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Available from: [Link]

Sources

Technical Support Center: 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-5-iodo-4-methylnicotinonitrile. This guide is designed to provide expert advice and practical troubleshooting strategies to help you improve the purity of this critical chemical intermediate. Drawing from established chemical principles and purification techniques, this resource addresses common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Precursors from the cyclization and chlorination steps may persist in the final product. For instance, if the synthesis involves the chlorination of a hydroxypyridine precursor, some of this starting material may remain.

  • Isomeric Byproducts: Incomplete or non-selective iodination can lead to the presence of isomers where the iodine atom is at an incorrect position on the pyridine ring.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can form the corresponding amide (-CONH₂) or carboxylic acid (-COOH) impurities.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., dichloromethane, acetonitrile) can be retained in the crude product.[1]

  • Related Nicotinonitrile Derivatives: Depending on the specific synthetic pathway, impurities such as 2-chloro-4-methylnicotinonitrile (the non-iodinated precursor) could be present.[2]

A workflow for identifying the source of these impurities is outlined below.

Caption: Workflow for identifying impurity sources.

Troubleshooting Guides

Issue 1: My purified product still shows multiple spots on TLC or extra peaks in HPLC.

This is a common issue indicating that the chosen purification method is not optimal for separating the target compound from its impurities.

Causality: The polarity of the impurities is likely very similar to that of your desired product, causing them to co-elute during chromatography or co-precipitate during recrystallization.

Troubleshooting Protocol: Method Optimization

  • Re-evaluate Your TLC/HPLC Solvent System: The key to good separation is selecting a solvent system that provides a significant difference in retention factor (Rf) or retention time between your product and the impurities.[3]

    • For Thin Layer Chromatography (TLC): Aim for an Rf value of approximately 0.3 for your target compound. This typically provides the best separation. Experiment with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[3][4]

    • For HPLC: A combination of techniques should be used for purity assessment. High-Performance Liquid Chromatography (HPLC) is particularly useful for non-volatile or thermally unstable compounds, while Gas Chromatography (GC) is effective for volatile impurities and residual solvents.[1]

  • Column Chromatography: If recrystallization fails, column chromatography is the preferred method for purification.[5][6]

    Step-by-Step Protocol for Column Chromatography:

    • Select the Right Solvent System: Based on your TLC analysis, choose an eluent that gives good separation.

    • Prepare the Column:

      • Create a slurry of silica gel in your chosen non-polar solvent.[6]

      • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[4][5]

      • Add a layer of sand on top to prevent disturbance when adding the eluent.[5]

    • Load the Sample: Dissolve your crude product in a minimal amount of solvent and carefully load it onto the column.[5]

    • Elute and Collect: Begin eluting with your chosen solvent system, collecting fractions in separate tubes.

    • Analyze Fractions: Use TLC to check the purity of each fraction. Combine the pure fractions and remove the solvent under reduced pressure.[3]

    Recommended Starting Conditions for Chromatography:

ParameterFlash Column ChromatographyHPLC (Reverse-Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Hexanes/Ethyl Acetate GradientAcetonitrile/Water Gradient[1]
Detection UV (if compound is UV-active) or TLCUV at 254 nm[1]
Issue 2: The product is discolored (e.g., yellow or brown) even after initial purification.

Discoloration often points to the presence of trace, highly conjugated impurities or degradation products that may not be easily detected by mass-based analytical methods.

Causality: These colored impurities can arise from side reactions during synthesis, particularly if elevated temperatures are used. They may also result from slow decomposition of the product upon exposure to air or light.

Troubleshooting Protocol: Decolorization and Recrystallization

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount (typically 1-2% by weight) of activated carbon to the solution.

    • Heat the mixture at reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the main product.

    Step-by-Step Protocol for Recrystallization:

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like this include ethanol/water or ethyl acetate/hexanes mixtures.

    • Dissolution: Add the minimum amount of hot solvent to your crude product until it fully dissolves.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Drying: Dry the purified crystals under vacuum.

Caption: Decision workflow for purification.

Issue 3: NMR analysis shows broad peaks or a complex aromatic region.

While this can indicate impurities, it may also be related to the analytical conditions or the nature of the compound itself.

Causality:

  • Presence of Paramagnetic Impurities: Trace metals can cause peak broadening.

  • Incomplete Dissolution: The sample may not be fully dissolved in the NMR solvent.

  • Rotational Isomers (Rotamers): If there is restricted rotation around a bond, you might see multiple, distinct peaks for the same proton or carbon, leading to a complex spectrum.

Troubleshooting Protocol: NMR Sample Preparation and Analysis

  • Filter the NMR Sample: To remove particulate matter, filter your sample through a small plug of glass wool in a pipette directly into the NMR tube.

  • Use a Different Solvent: Try a different deuterated solvent (e.g., DMSO-d6 instead of CDCl₃) to see if the peak shapes or chemical shifts change, which can help in resolving overlapping signals.

  • Variable Temperature (VT) NMR: If rotamers are suspected, acquiring a spectrum at a higher temperature can cause the distinct signals to coalesce into a single, sharp peak. This is a definitive way to identify dynamic exchange processes.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. (n.d.). Benchchem.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
  • Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. (n.d.). Benchchem.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • BYK Additives & Instruments. (2022, February 12). Performing Column Chromatography [Video]. YouTube.
  • Professor Dave Explains. (2023, March 10). Column Chromatography [Video]. YouTube.

Sources

troubleshooting failed 2-Chloro-5-iodo-4-methylnicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-iodo-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your chemical transformations.

Understanding the Reactivity of this compound

This compound is a highly functionalized pyridine derivative offering two distinct reactive sites for cross-coupling reactions: a C-I bond and a C-Cl bond. The inherent differences in the reactivity of these halogens, influenced by the electronic nature of the nicotinonitrile core, allow for selective and sequential functionalization. Typically, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, a principle that underpins many selective cross-coupling strategies.[1]

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen generally enhances the reactivity of the halide positions towards palladium-catalyzed cross-coupling reactions.[2][3] However, the pyridine nitrogen can also act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] Careful selection of ligands and reaction conditions is therefore crucial for successful outcomes.

Troubleshooting Failed Reactions: A Symptom-Based Approach

This section addresses common issues encountered during reactions with this compound, providing a logical path to identifying the root cause and implementing effective solutions.

dot

Caption: A workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction at the 5-iodo position is sluggish and gives low yields. What are the likely causes?

A1: Several factors can contribute to a failed Suzuki-Miyaura coupling with this substrate:

  • Inactive Catalyst: The palladium catalyst may be oxidized or otherwise deactivated. Ensure that your palladium source, particularly if it's a Pd(0) species, has been stored under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often effective in these couplings.[4][5]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step.[6][7] If the base is too weak, the boronic acid may not be activated sufficiently. Conversely, a base that is too strong or has poor solubility can lead to side reactions. Consider screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. A mixture of a polar aprotic solvent (like dioxane or THF) and water is common for Suzuki couplings to aid in dissolving the base and boronic acid.

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[3] Using a higher ligand-to-palladium ratio or selecting a ligand that binds more strongly to palladium than the pyridine substrate can mitigate this effect.

Q2: I am observing significant amounts of the de-iodinated byproduct (2-chloro-4-methylnicotinonitrile) in my reaction mixture. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with iodoarenes.[1] This occurs when the organopalladium intermediate undergoes protonolysis before transmetalation. To minimize this:

  • Ensure Strictly Anhydrous and Inert Conditions: Any source of protons, including water or protic solvents, can facilitate hydrodehalogenation. Use freshly dried solvents and rigorously degas your reaction mixture.

  • Choice of Base and Solvent: Some bases and solvents are more prone to promoting this side reaction. For instance, using a weaker, non-nucleophilic base might be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.

Q3: Can I perform a Sonogashira coupling at the 5-iodo position without affecting the 2-chloro position?

A3: Yes, selective Sonogashira coupling at the more reactive 5-iodo position is feasible.[8][9][10] The key is to use reaction conditions that favor the oxidative addition of palladium to the C-I bond over the C-Cl bond. This is generally achievable under standard Sonogashira conditions due to the significantly lower bond dissociation energy of the C-I bond.[11]

  • Catalyst System: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2][10] Copper-free Sonogashira protocols are also available and may reduce homocoupling of the alkyne.[12]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is commonly used, often serving as the solvent as well.

Q4: I am attempting a Buchwald-Hartwig amination and see no product formation. What should I check first?

A4: The Buchwald-Hartwig amination is sensitive to several parameters:[5][13][14][15]

  • Ligand Choice: This is arguably the most critical factor. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting both the oxidative addition and the reductive elimination steps.[5][16]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are commonly used.

  • Inert Atmosphere: The palladium(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. It is imperative to assemble the reaction under a rigorously inert atmosphere (e.g., in a glovebox).

  • Purity of Amine: The amine coupling partner should be pure and free of any ammonium salts, which can inhibit the reaction.

Q5: My reaction has stalled, with starting material and some product present. What can I do?

A5: Reaction stalling can be due to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The active Pd(0) species can be unstable over long reaction times at elevated temperatures. Adding a fresh portion of the catalyst and ligand may restart the reaction.

  • Product Inhibition: In some cases, the product of the reaction can bind to the palladium center more strongly than the starting material, leading to catalyst sequestration. Increasing the ligand-to-metal ratio can sometimes overcome this.

  • Insufficient Base: If the base is consumed or neutralized during the reaction, it may become the limiting reagent. An additional charge of the base could be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the 5-Iodo Position
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Data Summary Table

Reaction TypeTypical CatalystTypical BaseCommon SolventsPotential Side Products
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, THF/H₂O, DMEDe-iodination, Protodeboronation
Sonogashira Pd(PPh₃)₄/CuIEt₃N, i-Pr₂NEtTHF, DMF, TolueneDe-iodination, Alkyne Homocoupling
Buchwald-Hartwig Pd₂(dba)₃ with phosphine ligandNaOtBu, KOtBu, LiHMDSToluene, DioxaneDe-iodination, Reductive Elimination of Amine

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator - ResearchGate. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. Available at: [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid - PrepChem.com. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]

  • Dehalogenation - Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a critical intermediate for several pharmaceutical compounds, including Vemurafenib, achieving a robust, safe, and reproducible synthesis is paramount.[1][2][3]

Troubleshooting Guide: From Exotherms to Impurities

This section is structured to address the most critical and frequently encountered issues during the scale-up campaign. Each question represents a common field observation, followed by a detailed explanation of the root causes and actionable solutions.

Section 1: The Chlorination Step (Hydroxypyridine to Chloropyridine)

The conversion of 2-hydroxy-4-methyl-5-iodonicotinonitrile to the target 2-chloro intermediate, typically using phosphorus oxychloride (POCl₃), is often the most hazardous and difficult-to-control step.

Question 1: We are observing a dangerous, difficult-to-control exotherm during the addition of POCl₃, leading to a rapid temperature spike in the reactor. What strategies can we implement to manage this at scale?

Answer: This is a classic scale-up challenge where the surface-area-to-volume ratio decreases, hindering efficient heat dissipation.[4] The exotherm arises from the highly reactive nature of POCl₃, especially with the hydroxypyridine substrate and any catalytic additives like dimethylformamide (DMF), which can form a highly reactive Vilsmeier reagent.[5] Uncontrolled exotherms can lead to pressure buildup, reactor failure, and the formation of thermal degradation impurities.

Root Cause Analysis & Mitigation Strategies:

  • Addition Rate & Method: At the lab scale, adding the full quantity of POCl₃ at once might be manageable. At scale, this is extremely dangerous.

    • Solution: Implement a controlled, semi-batch addition of POCl₃ using a dosing pump. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set point (e.g., 80-90 °C).

  • Solvent Choice & Concentration: Running the reaction neat (solvent-free) is possible but concentrates the heat output.

    • Solution: Using a high-boiling inert solvent like toluene or xylenes can help moderate the reaction by acting as a heat sink. Ensure the solvent is thoroughly dried to prevent violent reactions of POCl₃ with water.[6][7][8]

  • Reverse Addition: Adding the substrate to the hot POCl₃ can lead to an immediate, violent reaction.

    • Solution: Always add the POCl₃ to the substrate slurry in the chosen solvent. This ensures the chlorinating agent is the limiting reagent at the point of reaction, allowing for better kinetic control.

Recommended Scale-Up Protocol (Illustrative):

  • Charge the reactor with 2-hydroxy-4-methyl-5-iodonicotinonitrile (1.0 eq) and dry toluene (5-10 volumes).

  • Inert the reactor with nitrogen. Ensure the cooling jacket is operational and set to a low initial temperature (e.g., 10 °C).

  • Begin slow, subsurface addition of POCl₃ (1.5-2.5 eq) via a calibrated pump over 2-4 hours.

  • Monitor the internal temperature closely. The addition rate should be programmed to maintain the temperature below a validated setpoint (e.g., < 90 °C).

  • After the addition is complete, slowly ramp the temperature to reflux (approx. 110 °C) and hold for 4-6 hours, monitoring for completion by HPLC.

Troubleshooting Logic for Chlorination Exotherm

G Problem Uncontrolled Exotherm During POCl₃ Addition Cause1 Addition Rate Too High Problem->Cause1 Is addition all at once? Cause2 Inadequate Heat Dissipation Problem->Cause2 Is surface/volume ratio low? Cause3 Reaction Too Concentrated (Neat) Problem->Cause3 Is reaction run neat? Solution1 Implement Slow, Controlled Addition via Dosing Pump Cause1->Solution1 Mitigate Solution2 Ensure Efficient Stirring & Reactor Cooling Capacity Cause2->Solution2 Mitigate Solution3 Use High-Boiling Inert Solvent (e.g., Toluene) Cause3->Solution3 Mitigate

Caption: Logic diagram for troubleshooting chlorination exotherms.

Section 2: The Iodination Step

Regioselectivity is the primary challenge in the iodination of the 2-chloro-4-methylnicotinonitrile precursor. The goal is exclusive iodination at the C5 position.

Question 2: Our HPLC results show variable levels of a di-iodinated impurity and the starting material. How can we improve the regioselectivity and drive the reaction to completion?

Answer: This issue points to problems with electrophilic substitution on the pyridine ring. Pyridines can be challenging substrates for iodination, and the reaction's success depends heavily on the choice of iodinating agent and precise control of conditions.[9][10][11]

Controlling Iodination Selectivity:

ParameterImpact on Selectivity & ConversionRecommended Action
Iodinating Agent N-Iodosuccinimide (NIS) is often preferred for its milder nature over harsher reagents like I₂/oxidant systems, reducing over-iodination.Use NIS as the primary iodinating agent. Ensure high purity of the reagent.
Acid Catalyst The reaction requires an acid catalyst (e.g., H₂SO₄, TFA) to activate the pyridine ring towards electrophilic attack. Too little acid results in poor conversion; too much can lead to side reactions.Stoichiometry is key. Titrate the amount of sulfuric acid carefully. Start with catalytic amounts (0.1-0.2 eq) and optimize based on reaction profiling.
Temperature Higher temperatures can increase reaction rate but may also promote the formation of undesired byproducts.Maintain a controlled temperature, typically in the range of 60-80 °C. Avoid excessive heating.
Stoichiometry Using a large excess of the iodinating agent will inevitably lead to di-iodination.Use a slight excess of NIS (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material without promoting side reactions.

Validated Protocol for Regioselective Iodination:

  • Charge a clean, dry reactor with 2-chloro-4-methylnicotinonitrile (1.0 eq).

  • Add concentrated sulfuric acid (98%, ~2-3 volumes) while maintaining the temperature below 30°C.

  • Heat the mixture to 60-65 °C.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 1-2 hours. Maintain the temperature at 60-65 °C during the addition.

  • Hold the reaction mixture at this temperature for 2-3 hours after the addition is complete.

  • Monitor the reaction progress by HPLC until the starting material is <1.0%.

Section 3: Work-up, Isolation, and Purification

The final steps are critical for achieving the required purity (>99.5%) for a pharmaceutical intermediate.

Question 3: During the quench and work-up of the chlorination reaction, we are experiencing product losses and the formation of a dark, tarry substance. What is causing this and how can we improve the isolation procedure?

Answer: This is a common issue related to the highly reactive nature of residual POCl₃. When the reaction mixture is quenched with water, the remaining POCl₃ undergoes a violent, highly exothermic hydrolysis to produce phosphoric acid and corrosive hydrogen chloride gas.[5][6][12] This localized heat and acidity can degrade the desired product.

Workflow for Safe and Efficient Quenching & Isolation

G Start Crude Reaction Mixture (Product + Toluene + excess POCl₃) Step1 Step 1: Vacuum Distillation (Remove Toluene & most POCl₃) Start->Step1 Step2 Step 2: Reverse Quench (Add mixture slowly to ice/water) Step1->Step2 Controlled Temperature Step3 Step 3: pH Adjustment (Neutralize with cold NaOH/K₂CO₃ soln) Step2->Step3 pH ~7-8 Step4 Step 4: Extraction (e.g., with Dichloromethane) Step3->Step4 Step5 Step 5: Crystallization (e.g., from Isopropanol/Heptane) Step4->Step5 Solvent Swap End Pure Crystalline Product (>99.5% Purity) Step5->End

Caption: Recommended workflow for post-chlorination work-up.

Key Procedural Details:

  • POCl₃ Removal: Before quenching, distill off the bulk of the solvent and excess POCl₃ under reduced pressure. This dramatically reduces the energy of the subsequent quench.

  • Reverse Quench: The safest method is a "reverse" quench. Prepare a vessel with a large amount of crushed ice and water. Slowly add the concentrated reaction mixture to the ice/water with vigorous stirring. This ensures the bulk medium can absorb the heat of hydrolysis effectively.[13]

  • Neutralization: After the quench, the aqueous layer will be highly acidic. Slowly neutralize it with a cold (5-10 °C) solution of sodium hydroxide or potassium carbonate to a pH of 7-8 before extraction. This prevents acid-catalyzed degradation of the product.

  • Crystallization: The final purity is achieved through crystallization. A common and effective solvent system is isopropanol/heptane. Dissolve the crude product in warm isopropanol and then slowly add heptane as an anti-solvent to induce crystallization, followed by slow cooling to maximize recovery. The principle relies on the product having high solubility in one solvent and low solubility in the other.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling large quantities of phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly toxic, corrosive, and reacts violently with water.[7][8] Key safety measures include:

  • Handling: Always handle in a closed system or a well-ventilated fume hood. Personnel must wear extensive personal protective equipment (PPE), including acid-resistant gloves, coveralls, and a full-face respirator.[12]

  • Water Reactivity: Ensure all reactors, lines, and solvents are scrupulously dry. Accidental contact with water can cause a violent reaction, releasing toxic HCl gas and generating significant heat and pressure.[6][7][8]

  • Spill Management: Have spill kits containing absorbent materials (but not combustible materials like paper) readily available. Never use water to clean up a POCl₃ spill.[12]

Q2: Which analytical techniques are essential for monitoring this process at scale? A2: A combination of techniques is crucial:

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse method for monitoring reaction completion, identifying and quantifying impurities, and determining the final product purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and residual solvents.

  • NMR (Nuclear Magnetic Resonance): Essential for confirming the structure of the final product and key intermediates, ensuring the correct regiochemistry of iodination.

  • DSC (Differential Scanning Calorimetry): Important for process safety studies to understand the thermal hazards of the reaction and for characterizing the melting point and polymorphic form of the final product.

Q3: Are there greener or more modern alternatives to these traditional batch reactions? A3: Yes, continuous flow chemistry is an emerging alternative that offers significant safety and efficiency advantages.[15] For the chlorination step, a flow reactor allows for much better control of heat transfer, minimizing the risk of a thermal runaway. For the iodination, it can provide more consistent reaction conditions, potentially improving selectivity and reducing batch-to-batch variability. While the initial setup cost is higher, the benefits in safety, control, and consistency are substantial for large-scale production.

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Technical Support Center: Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile, a key intermediate in pharmaceutical development. Authored for researchers and drug development professionals, this document addresses common challenges, with a focus on byproduct formation and mitigation strategies.

I. Common Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from 2-hydroxy-4-methyl-5-nitronicotinonitrile. This involves an initial chlorination followed by a Sandmeyer-type iodination. Understanding this pathway is crucial for diagnosing and resolving issues related to purity and yield.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Iodination A 2-Hydroxy-4-methyl-5- nitronicotinonitrile B 2-Chloro-4-methyl-5- nitronicotinonitrile A->B POCl3, PCl5 C 2-Chloro-5-amino-4- methylnicotinonitrile B->C Fe, AcOH D 2-Chloro-5-iodo-4- methylnicotinonitrile (Target Molecule) C->D 1. NaNO2, H2SO4 2. KI

Figure 1: A common synthetic route for this compound.

II. Troubleshooting Guide: Byproduct Formation

This section addresses specific issues that may arise during the synthesis, with a focus on identifying and mitigating byproduct formation.

Step 1: Chlorination

Question: After the chlorination step, my crude product shows a significant amount of starting material (2-hydroxy-4-methyl-5-nitronicotinonitrile) and a new byproduct. What could be the issue?

Answer:

This is a common issue that points to incomplete chlorination. The presence of a new byproduct could be due to a side reaction. Let's break down the possible causes and solutions:

  • Incomplete Reaction: The chlorination of the hydroxyl group on the pyridine ring can be challenging.

    • Cause: Insufficient amount of chlorinating agent (e.g., POCl₃, PCl₅), low reaction temperature, or short reaction time.

    • Solution:

      • Increase the molar excess of the chlorinating agent.

      • Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.

      • Extend the reaction time.

  • Byproduct Formation: A common byproduct is the corresponding phosphate ester if POCl₃ is used.

    • Cause: Reaction of the hydroxyl group with POCl₃ to form a stable intermediate.

    • Solution:

      • Ensure the reaction goes to completion to convert the phosphate ester to the desired chloro-derivative.

      • Use a different chlorinating agent like SOCl₂ with a catalytic amount of DMF, which can sometimes offer a cleaner conversion.

Question: I am observing the hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?

Answer:

Hydrolysis of the nitrile group is a known side reaction, especially under harsh acidic or basic conditions.

  • Cause: The presence of water in the reaction mixture, or workup conditions that are too acidic or basic.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • During workup, neutralize the reaction mixture carefully with a cooled base solution, avoiding excessive heat generation.

Step 2: Reduction

Question: The reduction of the nitro group is sluggish, and I see byproducts from over-reduction. How can I optimize this step?

Answer:

The reduction of a nitro group can sometimes be challenging to control.

  • Cause: The activity of the reducing agent (e.g., iron powder) might be low, or the reaction conditions are not optimal. Over-reduction can lead to the formation of hydroxylamines or other undesired products.

  • Solution:

    • Activate the iron powder by washing it with dilute acid (e.g., HCl) before use to remove any oxide layer.

    • Control the reaction temperature. The reduction is often exothermic, so maintaining a consistent temperature is crucial.

    • Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reduction.

Step 3: Sandmeyer Iodination

Question: My final product is contaminated with a significant amount of the corresponding phenol (2-chloro-5-hydroxy-4-methylnicotinonitrile). What is the cause, and how can I minimize it?

Answer:

The formation of the phenol is a classic side reaction in Sandmeyer reactions.

  • Cause: The diazonium salt intermediate is unstable and can react with water to form a phenol. This is more likely to happen if the temperature is not kept low or if the concentration of the iodide source is insufficient.

  • Solution:

    • Strict Temperature Control: Maintain the temperature of the diazotization and iodination steps at 0-5 °C.

    • Use of a Concentrated Iodide Solution: Add the diazonium salt solution to a pre-cooled, concentrated solution of potassium iodide or sodium iodide. This ensures that the diazonium salt reacts with the iodide anion before it has a chance to react with water.

    • Minimize Water Content: While the reaction is carried out in an aqueous medium, avoiding excessive dilution can favor the desired reaction.

Question: I am observing the formation of an azo-coupled byproduct. How can I avoid this?

Answer:

Azo-coupling is another common side reaction in diazotization chemistry.

  • Cause: The diazonium salt can act as an electrophile and react with the starting amine (2-chloro-5-amino-4-methylnicotinonitrile) or another electron-rich aromatic species to form an azo compound.

  • Solution:

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure that the concentration of nitrous acid is kept low, minimizing side reactions.

    • Efficient Stirring: Ensure efficient stirring to quickly disperse the reagents and prevent localized high concentrations.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, this compound?

A1: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically used. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be an effective final purification step.

Q2: What are the key analytical techniques to identify the byproducts?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can help identify the main product and byproducts.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for quantifying the amount of byproducts.

Q3: Can I use other halogens in the Sandmeyer reaction step?

A3: Yes, the Sandmeyer reaction is versatile. For example, using CuCl or CuBr in the presence of the corresponding acid (HCl or HBr) can be used to introduce chlorine or bromine at the 5-position. However, reaction conditions will need to be optimized for each specific halogen.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile
  • To a stirred mixture of 2-hydroxy-4-methyl-5-nitronicotinonitrile (1.0 eq) and phosphorus pentachloride (1.2 eq), add phosphorus oxychloride (5.0 eq) dropwise at 0 °C.

  • After the addition, slowly warm the mixture to 110 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 2-Chloro-5-amino-4-methylnicotinonitrile
  • To a stirred solution of 2-chloro-4-methyl-5-nitronicotinonitrile (1.0 eq) in acetic acid, add iron powder (3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a celite bed and wash the bed with ethyl acetate.

  • Concentrate the filtrate, and then basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude amine.

Protocol 3: Synthesis of this compound
  • Dissolve 2-chloro-5-amino-4-methylnicotinonitrile (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Add the diazonium salt solution to the potassium iodide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product, which can be purified by column chromatography.

V. Byproduct Summary

Byproduct NamePotential Step of FormationAnalytical Signature (¹H NMR)
2-Hydroxy-4-methyl-5-nitronicotinonitrileChlorination (Incomplete)Absence of a peak for the proton at the 2-position.
2-Chloro-4-methyl-5-aminonicotinonitrileIodination (Incomplete)Presence of characteristic amine protons.
2-Chloro-5-hydroxy-4-methylnicotinonitrileIodinationPresence of a broad singlet for the hydroxyl proton.
Azo-coupled byproductIodinationComplex aromatic signals with a distinct color (often red/orange).

VI. Visualizing Byproduct Formation

G A 2-Chloro-5-amino-4- methylnicotinonitrile B Diazonium Salt Intermediate A->B NaNO2, H2SO4 C 2-Chloro-5-iodo-4- methylnicotinonitrile (Target) B->C KI (Desired) D 2-Chloro-5-hydroxy-4- methylnicotinonitrile (Phenol Byproduct) B->D H2O (Side Reaction) E Azo-Coupled Byproduct B->E + Starting Amine (Side Reaction)

Figure 2: Byproduct formation pathways during the Sandmeyer iodination step.

VII. References

  • Sandmeyer Reaction: For a detailed overview of the Sandmeyer reaction mechanism and its applications, please refer to comprehensive organic chemistry textbooks.

  • Heterocyclic Chemistry: For fundamental principles of reactions involving pyridine rings, standard texts on heterocyclic chemistry are recommended.

  • Purification Techniques: For detailed guidance on purification methods like column chromatography, resources on practical organic chemistry are invaluable.

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthetic transformation. We will delve into the common pitfalls, provide detailed troubleshooting advice, and present optimized protocols grounded in established chemical principles.

The primary synthetic route to this compound involves the diazotization of its corresponding 5-amino precursor (2-Chloro-5-amino-4-methylnicotinonitrile) followed by a Sandmeyer-type iodination. While robust, this pathway involves a notoriously unstable diazonium salt intermediate, which is often the source of experimental difficulties. This guide is structured to help you navigate these challenges effectively.

Reaction Pathway Overview

The transformation is a two-step, one-pot process that begins with the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile.

Reaction_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Amine 2-Chloro-5-amino- 4-methylnicotinonitrile Diazonium Aryl Diazonium Salt (Intermediate) Amine->Diazonium NaNO₂, H₂SO₄ 0 to -10 °C Product 2-Chloro-5-iodo- 4-methylnicotinonitrile Diazonium->Product KI, 0 °C to RT (-N₂)

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has a very low yield, or I've failed to isolate any of the target this compound. What are the most likely causes?

Answer: A low yield in this Sandmeyer-type reaction almost always points to one of two critical failures: (A) incomplete formation of the diazonium salt (diazotization) or (B) premature decomposition of this unstable intermediate before it can react with the iodide source.

A. Troubleshooting Incomplete Diazotization

  • Q: How can I ensure my diazotization reaction goes to completion?

    • Expert Insight: The formation of the diazonium salt is the foundation of the entire synthesis. The key is the complete in-situ generation of nitrous acid (from NaNO₂ and a strong acid) and its reaction with the starting amine. Incomplete conversion is a common reason for low yields.[1]

    • Solutions:

      • Strict Temperature Control: The reaction must be maintained at a low temperature, typically between -10 °C and 5 °C.[2] Use a reliable cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature, not just the bath temperature.

      • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed, minimizing side reactions and preventing a dangerous temperature spike.

      • Stoichiometry: Use a slight excess of sodium nitrite (approx. 1.1–1.3 equivalents) to drive the reaction to completion.[1][3]

      • Test for Nitrous Acid: After the addition of NaNO₂ is complete, you can check for the presence of a slight excess of nitrous acid using starch-iodide paper (a positive test turns blue-black). This confirms that enough NaNO₂ has been added to fully convert the amine. Be cautious, as a large excess can lead to unwanted side reactions.

B. Troubleshooting Diazonium Salt Decomposition

  • Q: My reaction mixture turned dark brown or black and I observed vigorous gas evolution immediately after adding the sodium nitrite. What went wrong?

    • Expert Insight: You have witnessed the rapid decomposition of your diazonium salt. These intermediates are thermally unstable and will readily decompose to form a complex mixture of byproducts, often phenolic tars, with the evolution of nitrogen gas.[1][3] This is the single most critical failure point in the procedure.

    • Solutions:

      • Maintain Low Temperature: As with formation, stability is critically dependent on temperature. Ensure the temperature never rises above 5 °C during the diazotization and the subsequent waiting period before adding the iodide.[1]

      • Immediate Use: The diazonium salt should be used immediately after its formation is complete. Do not let the solution stand for extended periods, even at low temperatures. Prepare your iodide solution in a separate flask in advance so it is ready for the addition of the diazonium salt solution.[1]

      • Proper Acidity: The reaction must be sufficiently acidic. The acid protonates the nitrous acid and prevents the diazonium salt from coupling with unreacted amine, which can form colored azo compounds. Sulfuric acid is a good choice as it is non-nucleophilic.[2]

Issue 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on a TLC plate or several peaks in the LC-MS analysis. What are these byproducts and how can I minimize them?

Answer: Impurity formation is typically due to competing reaction pathways of the highly reactive diazonium salt.

  • Q: I have an impurity that appears to be a hydroxylated version of my starting material. How did this form?

    • Expert Insight: This is a common byproduct resulting from the reaction of the diazonium salt with water, the solvent. This reaction is accelerated by higher temperatures.

    • Solution: The primary defense is rigorous temperature control (0–5 °C). By keeping the temperature low, you slow the rate of reaction with water, allowing the intended reaction with iodide to dominate once it is added.

  • Q: My product is contaminated with the starting amine. Why?

    • Expert Insight: This is a direct consequence of incomplete diazotization. If the amine is not fully converted to the diazonium salt, it will remain in the reaction mixture and be carried through the workup.

    • Solution: Refer to the solutions for "Incomplete Diazotization" above. Ensuring a slight excess of nitrous acid is present is the most direct way to solve this.[1]

  • Q: Why is my crude product brightly colored (yellow/orange)?

    • Expert Insight: This often indicates the formation of an azo compound. This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring, such as the unreacted starting amine.

    • Solution: This is prevented by maintaining sufficient acidity and ensuring the slow addition of the diazonium salt solution to the iodide solution, rather than the other way around. This keeps the concentration of the diazonium salt low at any given moment in the iodide solution, favoring the desired reaction.

Frequently Asked Questions (FAQs)

  • Q1: Is a copper(I) catalyst necessary for this iodination reaction?

    • A1: No. While copper(I) salts (CuCl, CuBr) are hallmarks of the classic Sandmeyer reaction for chlorination and bromination, they are generally not required for iodination.[4][5] The iodide ion (I⁻) is a strong enough nucleophile to displace the diazo group without catalysis. The reaction proceeds readily upon addition of an aqueous solution of potassium iodide (KI) or sodium iodide (NaI).[2]

  • Q2: What is the optimal acid to use for the diazotization?

    • A2: Sulfuric acid (H₂SO₄) is an excellent choice. It is a strong, non-nucleophilic acid that will not compete with the iodide ion during the displacement step. While hydrochloric acid (HCl) can be used, there is a small risk of forming the chloro-de-aminated byproduct. A patent for a similar structure specifically uses sulfuric acid.[2]

  • Q3: What are the primary safety concerns?

    • A3: The primary hazard is the diazonium salt. While generally manageable in a cold, dilute solution, they are explosive when isolated in a solid, dry state. Never attempt to isolate the diazonium salt intermediate. The reaction also produces nitrogen gas, so it should be performed in a well-ventilated fume hood with an open or vented system to avoid pressure buildup.

  • Q4: How should I monitor the reaction's progress?

    • A4: Thin-Layer Chromatography (TLC) is the most convenient method. You can monitor the disappearance of the starting amine. After the iodide addition and warming, you can monitor the appearance of the product spot. An LC-MS is ideal for confirming the mass of the product and identifying byproducts during optimization.

Optimized Reaction Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 2-Chloro-5-amino-4-methylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Part 1: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-5-amino-4-methylnicotinonitrile (1.0 eq).

  • Add deionized water (approx. 15–20 mL per gram of amine).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (approx. 1.1 eq) while ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is obtained.

  • Cool the solution to -10 °C.

  • In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

  • Add the NaNO₂ solution dropwise to the reaction flask via the dropping funnel over 30–45 minutes, maintaining the internal temperature strictly below -5 °C .

  • After the addition is complete, stir the mixture at -5 to 0 °C for an additional 30 minutes. The resulting solution contains the active diazonium salt.

Part 2: Iodination

  • In a separate, larger flask, dissolve potassium iodide (1.5 eq) in deionized water. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Part 1 to the stirred KI solution. A dark color and gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours, or until TLC/LCMS indicates the reaction is complete.

Part 3: Work-up and Purification

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by silica gel column chromatography to yield the final product.

Key Parameter Summary

ParameterRecommended ConditionRationale
Diazotization Temp. -10 °C to 0 °CMaximizes diazonium salt stability, prevents decomposition.[2]
NaNO₂ Stoichiometry 1.1–1.3 equivalentsEnsures complete conversion of the starting amine.[1][3]
Iodide Source Potassium Iodide (KI)Effective and readily available iodide source.[2]
KI Stoichiometry 1.5–2.0 equivalentsDrives the iodination reaction to completion.[1]
Acid Sulfuric Acid (H₂SO₄)Strong, non-nucleophilic acid; avoids side reactions.[2]
Catalyst None requiredIodide is a sufficiently strong nucleophile.[5]

Troubleshooting Workflow

This diagram provides a logical decision tree for diagnosing and solving common experimental issues.

Troubleshooting_Workflow start_node Low Yield or High Impurities? q_amine Is starting amine fully consumed? start_node->q_amine Check starting material consumption by TLC/LCMS q_node q_node a_node a_node result_node result_node q_temp_d Was Diazotization Temp < 0°C? q_amine->q_temp_d No q_byproducts What is the main imurity observed? q_amine->q_byproducts Yes a_nano2 ACTION: Check NaNO₂ stoichiometry (use 1.2 eq). Test for excess nitrous acid. q_temp_d->a_nano2 Yes a_temp_d ACTION: Improve cooling. Maintain temp between -10°C and 0°C. q_temp_d->a_temp_d No a_phenol CAUSE: Reaction with H₂O. ACTION: Ensure rigorous temp control (< 5°C) during iodide addition and warmup. q_byproducts->a_phenol Phenolic byproduct a_azo CAUSE: Azo coupling. ACTION: Ensure sufficient acidity. Add diazonium solution to KI solution (not reverse). q_byproducts->a_azo Colored (azo) byproduct result_ok result_ok q_byproducts->result_ok None, just low yield q_temp_i Was diazonium salt decomposition observed (dark tars, gas)? result_ok->q_temp_i Check Iodination Step a_temp_i CAUSE: Unstable intermediate. ACTION: Use diazonium salt immediately after formation. Maintain temp < 5°C at all times. q_temp_i->a_temp_i Yes a_ki CAUSE: Inefficient Iodination. ACTION: Ensure KI stoichiometry is sufficient (1.5-2.0 eq). Allow adequate reaction time (2-4h). q_temp_i->a_ki No

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. BenchChem Tech Support. 1

  • BenchChem. (2025). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. BenchChem Tech Support. 6

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem Tech Support. 7

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the....

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

  • Ambeed. (n.d.). 71493-76-0|2-Amino-4-methylnicotinonitrile.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth, comparative framework for the structural validation of 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is crafted to not only present analytical methodologies but to also instill a deep understanding of the rationale behind each experimental choice, ensuring a self-validating approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Assignment

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of substituted nicotinonitriles, subtle changes in the arrangement of substituents on the pyridine ring can lead to significant differences in their pharmacological profiles. Therefore, the unambiguous structural validation of a newly synthesized compound like this compound is not merely a procedural step but a critical determinant of its potential utility. This guide will navigate through a multi-pronged analytical approach, leveraging the strengths of various spectroscopic techniques to build a cohesive and irrefutable structural assignment.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation

A single analytical technique rarely provides a complete structural picture. A more reliable strategy involves the convergence of data from multiple, independent methods. This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, its reliance on obtaining suitable crystals makes it not always feasible. The workflow for structural validation is depicted below.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Validated Structure Data_Integration->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like HSQC and HMBC, is essential for a complete assignment.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to be relatively simple, showing a single aromatic proton and a methyl group. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro, iodo, and cyano groups, along with the electron-donating methyl group, will dictate the precise chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-68.5 - 8.7s
CH₃2.5 - 2.7s

Predictions are based on additive models and comparison with similar structures.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3110 - 115
C-4155 - 160
C-595 - 100
C-6150 - 155
CN115 - 120
CH₃20 - 25

Predictions are based on established substituent effects on pyridine rings.

Comparative Analysis with Structural Analogs

To anchor these predictions in experimental reality, a comparison with the known NMR data of structurally related compounds is invaluable.

Table 3: Experimental ¹H and ¹³C NMR Data for Selected Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Chloro-5-methylnicotinonitrile H-4: 7.8, H-6: 8.4, CH₃: 2.4C-2: 149.8, C-3: 109.9, C-4: 140.2, C-5: 132.9, C-6: 151.1, CN: 116.3, CH₃: 18.2[1]
2-Chloro-5-iodopyridine H-3: 7.2, H-4: 8.0, H-6: 8.5C-2: 151.2, C-3: 131.1, C-4: 147.3, C-5: 93.4, C-6: 155.0[2][3]

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The comparison with these analogs allows for a more confident assignment of the signals in the predicted spectra of the target molecule. For instance, the chemical shift of the carbon bearing the iodine atom (C-5) is expected to be significantly upfield due to the heavy atom effect, as seen in 2-chloro-5-iodopyridine.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse program: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. Both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) should be employed for a comprehensive analysis.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular formula is C₇H₄ClIN₂. The theoretical exact mass is approximately 277.91 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).

  • Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment through characteristic pathways for halogenated aromatic compounds.[4] Key fragmentation pathways are visualized below.

MS_Fragmentation M [M]⁺˙ m/z = 278/280 M_minus_I [M-I]⁺ m/z = 151/153 M->M_minus_I - I• M_minus_Cl [M-Cl]⁺ m/z = 243 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z = 251/253 M->M_minus_HCN - HCN Pyridine_fragment Pyridine ring fragments M_minus_I->Pyridine_fragment M_minus_Cl->Pyridine_fragment

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparative Analysis with a Structural Analog

2-Chloropyridine: The NIST database shows the mass spectrum of 2-chloropyridine, with a molecular ion at m/z 113 and a prominent fragment at m/z 78 corresponding to the loss of a chlorine atom.[5] This supports the predicted loss of halogen atoms as a major fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI-MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-350.

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • Ionization: Infuse the sample solution into the ESI source.

  • Mass Analysis: Acquire the spectrum in positive ion mode, scanning a mass range of m/z 100-400.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency.

Predicted FTIR Spectrum of this compound

Table 4: Predicted Characteristic FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (nitrile)2220 - 2240Medium
C=C, C=N (aromatic ring)1550 - 1600Medium to Strong
C-H (aromatic)3000 - 3100Weak
C-H (methyl)2850 - 3000Medium
C-Cl700 - 800Strong
C-I500 - 600Medium

The presence of a sharp absorption band in the 2220-2240 cm⁻¹ region would be strong evidence for the nitrile group.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quick analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty sample holder (or pure KBr) should be recorded and subtracted from the sample spectrum.

Conclusion: A Triad of Evidence for Structural Confirmation

The structural validation of this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR spectroscopy, a confident and unambiguous structural assignment can be achieved. This guide provides the predictive framework and comparative data necessary to interpret the experimental results for this novel compound, ensuring the scientific integrity of subsequent research and development endeavors.

References

  • PubChem. 2-Chloro-5-methylnicotinonitrile. [Link][1]

  • PubChem. 2-Chloro-5-methylnicotinonitrile. [Link]

  • NIST. Pyridine, 2-chloro-. [Link][5]

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nicotinonitrile scaffold represents a privileged structure, forming the backbone of several marketed drugs.[1][2] Its versatility allows for extensive functionalization, leading to compounds with a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[3][4] This guide provides an in-depth technical comparison of a particularly strategic building block, 2-Chloro-5-iodo-4-methylnicotinonitrile , with other nicotinonitrile derivatives. We will explore its unique reactivity profile, supported by experimental data from analogous systems, and provide detailed protocols for its utilization in key synthetic transformations.

The Strategic Advantage of this compound: A Tale of Two Halogens

The primary utility of this compound in drug discovery lies in its differential halogen reactivity. The presence of both a chloro and an iodo substituent on the pyridine ring allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. This feature is paramount for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[5] Consequently, the carbon-iodine bond at the 5-position is significantly more reactive than the carbon-chlorine bond at the 2-position. This differential reactivity enables chemists to selectively introduce a substituent at the C5 position while leaving the C2 chloro group intact for subsequent modification.

Comparative Reactivity in Cross-Coupling Reactions

The true value of this compound becomes evident when comparing its reactivity to other nicotinonitrile derivatives, such as those with only one halogen or two of the same halogens.

DerivativeReactivity ProfileSynthetic Utility
This compound Orthogonal reactivity at C2 and C5 positions. Selective coupling at the C5-I bond is readily achievable under milder conditions.Ideal for sequential, multi-step syntheses to build molecular complexity and explore diverse chemical space.
2-Chloro-4-methylnicotinonitrile Single point of functionalization at the C2 position.Useful for introducing substituents at the 2-position, but lacks the versatility for sequential modifications.
2,5-Dichloronicotinonitrile Two chloro substituents with similar reactivity, making selective monofunctionalization challenging.Less suitable for controlled, stepwise synthesis. Often leads to mixtures of mono- and di-substituted products.
5-Iodonicotinonitrile Single point of functionalization at the C5 position.Good for introducing diversity at the 5-position, but the synthetically valuable 2-position is unsubstituted.

This strategic handle on reactivity makes this compound a superior choice for library synthesis and lead optimization, where precise control over substituent placement is critical.

Experimental Protocols for Key Transformations

The following are detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions utilizing this compound. These protocols are based on established procedures for similar substrates and are designed to be self-validating systems.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective coupling of an arylboronic acid at the C5-iodo position, leaving the C2-chloro group untouched.

Workflow for Selective Suzuki-Miyaura Coupling

reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (e.g., 80-100 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 2-Chloro-5-aryl-4-methylnicotinonitrile purification->product

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol details the selective amination at the C5-iodo position.

Workflow for Selective Buchwald-Hartwig Amination

reagents This compound Amine Pd Catalyst & Ligand Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (e.g., 90-110 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 5-Amino-2-chloro-4-methylnicotinonitrile purification->product

Caption: Workflow for Selective Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling at the C5-Position

This protocol outlines the selective coupling of a terminal alkyne at the C5-iodo position.

Workflow for Selective Sonogashira Coupling

reagents This compound Terminal Alkyne Pd & Cu Catalysts Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup stirring Stirring at RT reaction_setup->stirring workup Aqueous Workup stirring->workup purification Column Chromatography workup->purification product 2-Chloro-5-alkynyl-4-methylnicotinonitrile purification->product

Caption: Workflow for Selective Sonogashira Coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF (degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Filter the mixture to remove the ammonium salts, and wash the solid with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Nicotinonitrile Derivatives as Kinase Inhibitors: A Comparative Overview

Nicotinonitrile derivatives have gained significant attention as potent inhibitors of various protein kinases, which are crucial targets in oncology.[6] The nitrile group can act as a hydrogen bond acceptor, and the pyridine ring serves as a versatile scaffold for orienting substituents to interact with the kinase active site.

Hypothetical Kinase Inhibition Pathway

cluster_kinase Kinase ATP_binding_site ATP Binding Site catalytic_domain Catalytic Domain Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) catalytic_domain->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Substrate->catalytic_domain Binds Nicotinonitrile_Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile_Inhibitor->ATP_binding_site Competitively Binds

Caption: Competitive inhibition of a kinase by a nicotinonitrile derivative.

The table below summarizes the inhibitory activities of several reported nicotinonitrile derivatives against various kinases. While direct data for this compound is not yet published, this table provides a valuable comparison of the potential of the nicotinonitrile scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridine-based nicotinonitrilesPIM-118.9 - 21.2[1]
Imino-nicotinonitrilesTyrosine Kinase311 - 352[2]
2,4,6-trisubstituted nicotinonitrilesTubulin Polymerization74.7 - 75% inhibition[7]
Benzofuran-nicotinonitrile hybridsVEGFR-269[8]

The diverse substitution patterns on the nicotinonitrile core significantly impact the inhibitory potency and selectivity. The ability to precisely introduce various functional groups at the C2 and C5 positions of this compound makes it an excellent starting point for developing novel and potent kinase inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile building block for drug discovery. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective and sequential functionalization through well-established cross-coupling methodologies. This allows for the efficient synthesis of diverse libraries of compounds for screening and the systematic exploration of structure-activity relationships. As the demand for novel therapeutics, particularly in oncology, continues to grow, the strategic application of such well-designed scaffolds will be instrumental in accelerating the discovery of next-generation medicines.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • Abou-khatwa, S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 129, 106126.
  • Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (n.d.).
  • Structure activity relationship of benzofuran–nicotinonitrile deriv
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). OUCI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.).
  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • BenchChem. (n.d.).
  • Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. (2025).
  • 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Deriv
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

Sources

A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on a predictive approach, grounded in established spectroscopic principles and supported by comparative data from structurally related analogs.

This document will serve as a practical reference for scientists, offering a detailed breakdown of the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By understanding these expected spectroscopic signatures, researchers can more confidently confirm the synthesis and purity of this compound and differentiate it from potential isomers or impurities.

The Importance of Multi-technique Spectroscopic Analysis

Predicted Spectroscopic Data for this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established substituent effects on the pyridine ring system.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two singlets. The aromatic proton at the C6 position is anticipated to appear as a singlet due to the absence of adjacent protons. The methyl group at the C4 position will also present as a singlet.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 8.5Singlet1HH-6
~ 2.6Singlet3HCH₃

Causality Behind the Predictions:

  • Aromatic Proton (H-6): The electron-withdrawing effects of the adjacent nitrogen atom, the chloro group at C2, and the iodo group at C5 will deshield this proton, shifting its resonance downfield to the aromatic region.

  • Methyl Protons (CH₃): The methyl group, being attached to the aromatic ring, will have a characteristic chemical shift in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show all seven carbon signals. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Predicted Chemical Shift (ppm) Assignment
~ 160C2 (C-Cl)
~ 158C6
~ 150C4 (C-CH₃)
~ 116C3 (C-CN)
~ 115CN
~ 95C5 (C-I)
~ 20CH₃

Causality Behind the Predictions:

  • Quaternary Carbons: The carbons attached to the electronegative chlorine (C2), the methyl group (C4), the nitrile group (C3), and the iodine (C5) are all quaternary and their shifts are influenced by the substituents. The carbon bearing the chlorine will be significantly downfield. The carbon attached to iodine will be shifted upfield due to the "heavy atom effect".

  • Aromatic CH Carbon (C6): This carbon will be in the typical aromatic region, influenced by the ring nitrogen and adjacent substituents.

  • Nitrile Carbon (CN): The carbon of the nitrile group typically appears in the 115-120 ppm range.

  • Methyl Carbon (CH₃): The methyl carbon will be found in the aliphatic region, typically around 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Functional Group
~ 2230C≡N (Nitrile)
~ 1550-1600C=C and C=N (Aromatic Ring)
~ 1000-1100C-Cl
~ 500-600C-I

Causality Behind the Predictions:

  • Nitrile Stretch: The C≡N triple bond has a very characteristic and sharp absorption in the 2210-2260 cm⁻¹ region.

  • Aromatic Ring Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ range.

  • Carbon-Halogen Stretches: The C-Cl and C-I stretching vibrations are found in the fingerprint region of the spectrum.

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Predicted m/z Assignment Notes
278/280[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
243/245[M - Cl]⁺Loss of a chlorine radical.
151[M - I]⁺Loss of an iodine radical.
116[M - I - Cl]⁺Subsequent loss of chlorine.

Causality Behind the Predictions:

  • Molecular Ion: The molecular ion peak will be observed, and its m/z value will correspond to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M peak.

  • Fragmentation: The primary fragmentation pathways will likely involve the loss of the halogen substituents, as the C-Cl and C-I bonds are weaker than the C-C and C-N bonds of the ring.

Comparative Analysis with a Structural Analog: 2-Chloro-4-methylnicotinonitrile

To ground our predictions in experimental reality, we can compare the expected data for our target molecule with the known spectroscopic data for a closely related compound, 2-Chloro-4-methylnicotinonitrile. A patent for the preparation of this compound provides some characterization data.

Experimental Data for 2-Chloro-4-methylnicotinonitrile:

While a full dataset is not publicly available, synthesis procedures often mention key characterization results. For instance, the successful synthesis would be confirmed by obtaining the correct molecular weight via mass spectrometry and observing the expected signals in NMR.

A comparative analysis highlights the expected influence of the iodine substituent in our target molecule. In the ¹H NMR, the chemical shift of the aromatic proton (H-6) in this compound is expected to be further downfield compared to the corresponding proton in the non-iodinated analog due to the electron-withdrawing nature of iodine. In the ¹³C NMR, the most significant difference will be the upfield shift of the carbon directly attached to the iodine (C-5).

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

    • Electron Ionization (EI): Typically coupled with a Gas Chromatography (GC) inlet for volatile compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile compounds, introduced via direct infusion or coupled with Liquid Chromatography (LC).

  • Instrumentation: A variety of mass analyzers can be used (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over an appropriate m/z range.

    • Observe the molecular ion and characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Compare Experimental Data with Predicted Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers are better equipped to confirm the identity and purity of this compound. The comparison with a structurally similar analog and the detailed experimental protocols offer a robust framework for the analytical validation of this and other novel chemical entities. The synergistic use of multiple spectroscopic techniques, as outlined, is paramount for ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

  • Google Patents. Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.

A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-5-iodo-4-methylnicotinonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety and efficacy. The compound 2-Chloro-5-iodo-4-methylnicotinonitrile, a critical building block in various synthetic pathways, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for this purpose, grounded in scientific principles and validated protocols.

The Critical Role of Purity in Drug Synthesis

This compound is a halogenated aromatic compound.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation. These impurities can affect the yield and purity of subsequent reaction steps and, more critically, may introduce toxicological risks in the final drug product. Therefore, a precise, accurate, and specific analytical method is imperative. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the most common and versatile mode of liquid chromatography, especially for non-polar or moderately polar compounds like our target analyte.[5][6] The separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (typically C8 or C18), with a polar mobile phase.[3][5][7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide strong hydrophobic retention for the aromatic nicotinonitrile structure, ensuring good separation from more polar impurities.

  • Mobile Phase: A gradient mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[5] ACN is often preferred for aromatic compounds as it can offer different selectivity due to π-π interactions. A gradient elution (where the organic solvent concentration is increased over time) is crucial for eluting any strongly retained, more hydrophobic impurities while ensuring the main peak is well-resolved and has a good shape.

  • Detection: A UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. It allows for monitoring at multiple wavelengths simultaneously. This helps in selecting the optimal wavelength for the main component for maximum sensitivity and for detecting impurities that may have different UV absorption maxima. For aromatic compounds, a wavelength around 210-270 nm is typically effective.

Self-Validating Protocol: A Step-by-Step HPLC-UV Method

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, ensuring the reliability of every analytical run.

1. Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) or Formic acid. The acidifier improves peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[1]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution: Prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL in diluent. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the working standard.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C (to ensure consistent retention times).

  • Detection: DAD/PDA at 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

3. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.[8] This is a non-negotiable step mandated by pharmacopeias like the USP.[9]

  • Procedure: Inject the working standard solution five times consecutively.

  • Acceptance Criteria (per USP guidelines): [10]

    • Precision/Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[10][11]

    • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[10][11] This ensures peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency, which should typically be > 2000.[11]

Visualizing the Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_key Key p1 Mobile Phase & Diluent Prep p2 Standard & Sample Weighing p1->p2 p3 Dissolution & Dilution p2->p3 a1 System Equilibration p3->a1 a2 System Suitability Test (SST) 5x Standard Injections a1->a2 a3 Sample Sequence Run a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Generate Report d2->d3 k1 Process Step

Caption: Standard workflow for HPLC purity assessment.

Method Validation (ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] This establishes the trustworthiness of the results. Key validation parameters include:[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.

Comparison with Alternative HPLC Techniques

While HPLC-UV is a robust and cost-effective method for routine quality control, other techniques offer distinct advantages for specific applications like impurity identification or high-throughput screening.

FeatureHPLC-UV (Primary Method)HPLC-MSUHPLC-UV/MS
Primary Use Routine QC, Purity AssayImpurity Identification, Trace AnalysisHigh-Throughput Screening, Complex Samples
Resolution GoodGood (same as HPLC)Excellent[16][17]
Analysis Time Standard (~30 min)Standard (~30 min)Very Fast (2-10 min)[18]
Sensitivity GoodExcellent (can be >10x higher)[19][20]Excellent[16][21]
Data Output Chromatogram (Absorbance vs. Time)Chromatogram + Mass Spectra (m/z)Chromatogram + Mass Spectra (m/z)
Impurity ID Tentative (based on RRT*)Confident (based on molecular weight)[22]Confident (based on molecular weight)[22]
Cost LowHighVery High
Complexity LowHighHigh

RRT = Relative Retention Time

Alternative 1: HPLC with Mass Spectrometry (HPLC-MS)

Expertise & Experience: HPLC-MS is invaluable during process development and for investigating out-of-spec (OOS) results. While UV detection tells you that an impurity is present, MS detection tells you its molecular weight.[22] This information is a critical first step in structurally elucidating an unknown impurity. For low-level impurities, MS detection is often more sensitive and selective than UV.[19]

Alternative 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

Expertise & Experience: UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and much faster analysis times.[16][21] The transition from a 30-minute HPLC method to a 5-minute UHPLC method can dramatically increase laboratory throughput.[18] This is particularly advantageous in environments with high sample loads, such as in-process control or high-throughput screening. UHPLC systems also generally offer improved precision and sensitivity.[17][23]

Decision Guide: Selecting the Right Technique

The choice of analytical technique is driven by the specific requirements of the task at hand. This decision tree provides a logical framework for selecting the most appropriate method.

Decision_Tree start What is the Analytical Goal? q1 Routine Quality Control (Known Impurities) start->q1 Purity Check q2 Impurity Identification (Unknown Peaks) start->q2 Investigation q3 High Sample Throughput Needed? start->q3 Efficiency ans1 Use Validated HPLC-UV Method q1->ans1 ans2 Use HPLC-MS q2->ans2 ans3 Transfer Method to UHPLC q3->ans3

Caption: Decision tree for selecting an appropriate HPLC technique.

Conclusion

The purity assessment of this compound is reliably achieved using a well-validated reversed-phase HPLC-UV method. This technique offers a robust, cost-effective, and accurate solution for routine quality control, forming the bedrock of quality assurance. For more demanding applications, such as the structural elucidation of unknown impurities or the need for high-throughput analysis, transitioning to HPLC-MS or UHPLC provides powerful alternatives. The selection of the optimal technique requires a clear understanding of the analytical objective, balancing the need for information with considerations of speed, cost, and complexity. By adhering to the principles of method validation and system suitability, researchers can ensure the integrity and reliability of their purity data, a critical component in the journey of drug development.

References

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • How Reversed-Phase Liquid Chromatography Works. LCGC International. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv. Available from: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

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  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

  • UHPLC, Part II: Benefits. LCGC International. Available from: [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. Available from: [Link]

  • Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • HPLC vs UHPLC – What are the differences?. LC Services. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Available from: [Link]

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  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

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A Comparative Guide to the Reactivity of 2-Chloro-5-iodo-4-methylnicotinonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Substituted pyridines are a cornerstone of many biologically active molecules, and the ability to selectively introduce various substituents is crucial for structure-activity relationship (SAR) studies. 2-Chloro-5-iodo-4-methylnicotinonitrile is a highly functionalized pyridine derivative that offers multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and relevant experimental data from analogous systems.

Understanding the Reactivity Landscape: The Role of Substituents

The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its substituents: the chloro group at the 2-position, the iodo group at the 5-position, the methyl group at the 4-position, and the nitrile group at the 3-position. Each of these groups exerts electronic and steric effects that influence the propensity of the C-Cl and C-I bonds to undergo oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]

Chemoselectivity in Dihaloheterocycles: The C-I vs. C-Cl Bond

A fundamental principle governing the reactivity of dihalogenated aromatic and heteroaromatic compounds is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl. This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group, which facilitates the oxidative addition of the palladium catalyst.

For this compound, this principle dictates that the C-I bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent chemoselectivity allows for the selective functionalization of the 5-position while leaving the 2-chloro group intact for subsequent transformations. This is a powerful synthetic strategy for the sequential introduction of different substituents.

Comparative Reactivity Analysis

To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity with that of several analogous compounds.

Comparison with 2,5-Dichloronicotinonitrile and 2,5-Diiodonicotinonitrile
CompoundHalogen at C2Halogen at C5Expected Reactivity at C5Expected Reactivity at C2
This compound ClIHigh Low
2,5-DichloronicotinonitrileClClModerateModerate
2,5-DiiodonicotinonitrileIIVery High Very High

As illustrated in the table, this compound offers a distinct advantage in terms of selective monofunctionalization at the C5 position. In contrast, 2,5-dichloronicotinonitrile would require more forcing conditions to react, and achieving selective monofunctionalization can be challenging.[2] On the other hand, 2,5-diiodonicotinonitrile would be highly reactive at both positions, making selective monofunctionalization difficult to control.

The Influence of the 4-Methyl Group

The methyl group at the 4-position exerts both electronic and steric effects on the reactivity of the adjacent C-I bond and the ortho C-Cl bond.

  • Electronic Effects: The methyl group is a weak electron-donating group, which can slightly increase the electron density of the pyridine ring. This can have a modest deactivating effect on the oxidative addition step, which is favored by electron-deficient rings. However, this effect is generally considered to be minor compared to the inherent reactivity difference between the C-I and C-Cl bonds.

  • Steric Effects: The steric hindrance from the 4-methyl group can influence the approach of the bulky palladium catalyst to the adjacent C-I bond. While this could potentially slow down the reaction rate compared to an un-substituted analogue, it is unlikely to completely inhibit the reaction. The impact of steric hindrance is highly dependent on the specific ligand used in the palladium catalyst.[3]

A comparative study of methylated and non-methylated halopyridines would be necessary to quantify the precise impact of the 4-methyl group. However, based on general principles, the chemoselectivity for the C-I bond is expected to be maintained.

Reactivity in Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[4] For this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the 5-position.

Expected Reaction:

Experimental data on the Suzuki coupling of 2-chloro-5-iodopyridine demonstrates the feasibility of this selective transformation. The reaction conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, along with a base such as Na₂CO₃ or K₂CO₃.[5]

B. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[6] Similar to the Suzuki coupling, the reaction with this compound is expected to be highly selective for the C-I bond.

Expected Reaction:

The Sonogashira reaction is known for its high chemoselectivity with dihaloheterocycles.[7] The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] The selective amination of this compound at the 5-position would provide access to valuable 5-amino-2-chloro-4-methylnicotinonitrile derivatives.

Expected Reaction:

The Buchwald-Hartwig amination of dihalopyridines has been shown to proceed with high selectivity for the more reactive halogen.[10] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11]

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling of this compound at the 5-position, based on established procedures for similar substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent and Pd catalyst solution. B->C D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, dilute with organic solvent, and wash with water. E->F G 7. Dry organic layer, concentrate, and purify by chromatography. F->G

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • THF (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-M Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly substituted pyridines. Its key feature is the pronounced difference in reactivity between the C-I and C-Cl bonds, which allows for highly chemoselective functionalization at the 5-position through various palladium-catalyzed cross-coupling reactions. By understanding the principles of chemoselectivity and the influence of the substituents, researchers can strategically design synthetic routes to access a wide range of novel compounds for applications in drug discovery and materials science. The provided protocols offer a starting point for the practical implementation of these selective transformations.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021, July 28). MDPI. [Link]

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  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]

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  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2021, December 2). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. [Link]

  • Recent advances in Sonogashira reactions. (2011, June 8). Royal Society of Chemistry. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. [Link]

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A Technical Guide to the Reaction Mechanisms of 2-Chloro-5-iodo-4-methylnicotinonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Chemoselectivity in Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine derivative, 2-Chloro-5-iodo-4-methylnicotinonitrile, represents a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive elucidation of the reaction mechanisms governing the selective functionalization of this molecule, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying principles of reactivity, researchers can make informed decisions in the design and execution of synthetic routes to novel therapeutic agents.

The Foundation of Selectivity: Electronic and Steric Landscape

The reactivity of this compound is dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom creates an electron-deficient aromatic system, which is crucial for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The two halogen atoms, chlorine at the 2-position and iodine at the 5-position, are the primary handles for synthetic elaboration. The significant difference in the carbon-halogen bond strengths is the principal determinant of chemoselectivity in cross-coupling reactions. The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This inherent reactivity difference (I > Br > Cl) allows for selective functionalization at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.[1][2][3]

The methyl group at the 4-position exerts a modest electron-donating effect through hyperconjugation and can also introduce steric considerations that may influence the approach of bulky catalysts or nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: A Trio of Powerful Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary focus is on the selective reaction at the more labile C-I bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl linkages.[4][5] The reaction of this compound with an arylboronic acid will preferentially occur at the 5-position.

Mechanism Elucidation:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the nicotinonitrile, forming a Pd(II) intermediate. This step is highly selective for the weaker C-I bond over the stronger C-Cl bond.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Selective at C-I) A->B This compound C Ar-Pd(II)-I(L_n) (Ar = Pyridyl) B->C D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)-R(L_n) (R = from Boronic Acid) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance:

While specific data for this compound is not abundant in publicly available literature, data from analogous dihalopyridine systems consistently demonstrates the feasibility of selective Suzuki coupling. For instance, in the coupling of 2,5-dichloropyridine, selective arylation at the 2-position is generally favored, but conditions can be tuned to achieve selectivity at the 5-position.[1][2] Given the significantly higher reactivity of the C-I bond, high selectivity for the 5-position of this compound is expected under standard Suzuki-Miyaura conditions.

Alternative SubstrateReactivity ComparisonTypical Conditions for Selective CouplingReference
2,5-DichloropyridineC2 position is generally more reactive, but C5 selectivity can be achieved with specific ligands and conditions.Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane/H₂O, 100 °C[1]
2-Bromo-5-chloropyridineThe C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 2-position.Standard Suzuki conditions will favor reaction at the C-Br bond.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of great importance in medicinal chemistry and materials science.[7][8] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to be highly selective for the C-I bond.

Mechanism Elucidation:

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7]

  • Palladium Cycle: This cycle is analogous to the Suzuki-Miyaura reaction, starting with the selective oxidative addition of the Pd(0) catalyst to the C-I bond.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.

Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with copper toxicity or side reactions.[9]

Sonogashira_Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L_n B Oxidative Addition (Selective at C-I) A->B This compound C Ar-Pd(II)-I(L_n) B->C D Transmetalation E Ar-Pd(II)-C≡CR(L_n) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G H Cu(I)X I Alkyne Coordination H->I R-C≡C-H, Base J Cu(I)-acetylide I->J J->D To Palladium Cycle

Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

Comparative Performance:

The general reactivity trend of aryl halides in Sonogashira coupling is I > Br > Cl > OTf.[7] This strong preference for iodine ensures high chemoselectivity when reacting this compound.

Alternative SubstrateReactivity ComparisonTypical Conditions for Selective CouplingReference
2,5-DichloropyridineCoupling at the C2 position is favored, but requires more forcing conditions than with iodo- or bromo-pyridines.PdCl₂(PPh₃)₂, CuI, Et₃N, THF, heat[2]
2-Bromo-5-iodopyridineThe C-I bond is significantly more reactive, allowing for highly selective Sonogashira coupling at the 5-position.Pd(PPh₃)₄, CuI, Et₃N, DMF, room temperature[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][10][11] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Mechanism Elucidation:

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination and deprotonation, and finally reductive elimination.[3][12]

  • Oxidative Addition: The Pd(0) catalyst selectively adds to the C-I bond of this compound.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Selective at C-I) A->B This compound C Ar-Pd(II)-I(L_n) B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)-NR'R''(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR'R'' F->G

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance:

The choice of ligand is critical in Buchwald-Hartwig amination, especially when dealing with less reactive aryl chlorides.[10] However, for the highly reactive C-I bond in this compound, a range of standard catalyst systems is expected to be effective.

Alternative SubstrateReactivity ComparisonTypical Conditions for Selective CouplingReference
2,5-DichloropyridineC2 amination is generally favored. C5 amination can be achieved but often requires specific ligands and conditions.Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C[2]
2-Bromo-5-chloropyridineThe C-Br bond is the more reactive site for amination.Standard Buchwald-Hartwig conditions will favor reaction at the C-Br bond.[3]

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach to functionalization. In this compound, the 2-chloro position is activated towards SNAr by the electron-withdrawing effects of the adjacent pyridine nitrogen and the cyano group at the 3-position.[13][14]

Mechanism Elucidation:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the pyridine nitrogen and the cyano group, which stabilizes it.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

SNAr_Mechanism A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - Cl⁻

Figure 4: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity and Comparison:

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the degree of activation of the aromatic ring. While iodine is a better leaving group than chlorine in the context of bond strength, the rate-determining step in SNAr is typically the initial nucleophilic attack. The high electronegativity of chlorine can enhance the electrophilicity of the carbon to which it is attached, sometimes leading to faster reaction rates compared to iodo-substituted analogs in SNAr.[13]

It is important to note that the 5-iodo position is significantly less activated towards SNAr, as the stabilizing effect of the nitrogen and cyano groups is less pronounced at this position. This provides an orthogonal reactivity profile to the palladium-catalyzed cross-coupling reactions.

Reaction TypePreferred Position on this compoundRationale
Palladium-Catalyzed Cross-Coupling5-position (C-I)Weaker C-I bond strength leads to preferential oxidative addition.
Nucleophilic Aromatic Substitution2-position (C-Cl)Strong activation by the adjacent pyridine nitrogen and the cyano group.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the selective functionalization of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

Objective: To selectively couple an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the 5-Position

Objective: To selectively couple a terminal alkyne at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the 2-Position

Objective: To displace the 2-chloro substituent with a nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vessel, add this compound and the solvent.

  • Add the nucleophile and the base (if necessary).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines. The distinct reactivity of the two halogen substituents provides a powerful platform for orthogonal synthetic strategies. The C-I bond at the 5-position is the prime site for functionalization via a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In contrast, the C-Cl bond at the 2-position is activated for nucleophilic aromatic substitution.

A thorough understanding of these reaction mechanisms and the factors governing their selectivity is paramount for the rational design of efficient synthetic routes. This guide provides the foundational knowledge for researchers to harness the full potential of this compound in their drug discovery and development programs. Further exploration of novel catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this and related heterocyclic scaffolds.

References

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A Comparative Guide to the Characterization of 2-Chloro-5-iodo-4-methylnicotinonitrile Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in 2-Chloro-5-iodo-4-methylnicotinonitrile (CAS No. 1378864-45-9).[1][2] As a critical intermediate in modern pharmaceutical synthesis, ensuring its purity is paramount for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and field-proven insights into building a robust, self-validating analytical control strategy.

The Imperative of Impurity Profiling

In drug development, the adage "you are what you eat" extends to the molecular level: the final API is only as pure as the intermediates used to construct it. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at or above a specified threshold.[3][4] For an intermediate like this compound, a thorough understanding of its impurity profile—including process-related impurities and potential degradants—is not merely a quality control exercise; it is a foundational pillar of a successful regulatory submission and a safe final product.

Anticipating Potential Impurities: A Process-Based Approach

An effective characterization strategy begins with anticipating the likely impurities. By examining potential synthetic routes, we can predict the most probable contaminants. Synthesis of halogenated pyridines often involves multi-step processes including nitration, reduction, diazotization, and halogenation.[5]

Potential process-related impurities could include:

  • Starting Materials: Incomplete consumption of precursors like 2-chloro-5-methylnicotinonitrile or 2-chloro-5-methylpyridine.[5]

  • Intermediates: Carry-over of synthetic intermediates, such as amino or nitro analogues.[5]

  • Regioisomers: Isomers with the chloro, iodo, or methyl groups in different positions on the pyridine ring. These are often the most challenging impurities to separate and control.[6] For instance, an isomeric precursor like 2-chloro-4-methylnicotinonitrile could lead to a regioisomeric final product.[7]

  • By-products: Compounds formed from side reactions, such as de-iodinated or de-chlorinated species.

Forced Degradation: Unveiling the Degradation Pathway

To proactively identify impurities that may form during storage or further processing, forced degradation (stress testing) is an indispensable tool.[8] The objective is to intentionally degrade the this compound sample under conditions more severe than accelerated stability testing, aiming for 5-20% degradation.[8][9] This process generates a rich sample of potential degradants, which is then used to develop and validate a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare five separate solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 60-80°C. Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To a second sample, add 1N NaOH and maintain at room temperature. Monitor closely, as base-catalyzed hydrolysis can be rapid.

  • Oxidative Degradation: To a third sample, add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature. Protect from light to prevent photolytic degradation.

  • Thermal Degradation: Store a fourth sample (both as a solid and in solution) in an oven at a high temperature (e.g., 105°C) for a set period.

  • Photolytic Degradation: Expose the fifth sample (solid and solution) to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, using a high-resolution separation technique like HPLC.

Core Analytical Workflow: A Multi-Technique Comparison

No single technique can provide a complete picture of the impurity profile. A robust characterization relies on the synergistic use of chromatographic separation and spectroscopic identification.

The Separation Engine: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of pharmaceutical intermediates due to its versatility and high resolution.[10][11] Gas Chromatography (GC) is a valuable alternative, particularly for volatile or thermally stable impurities and for analyzing starting materials.[6]

Workflow for Impurity Identification and Characterization

G cluster_0 Impurity Generation cluster_1 Separation & Detection cluster_2 Identification & Elucidation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_UV HPLC-UV (Purity Assessment, Quantitation) Forced_Degradation->HPLC_UV Process_Sample As-Is Process Sample Process_Sample->HPLC_UV LC_MS LC-MS / HRMS (Molecular Weight, Formula) HPLC_UV->LC_MS Peak of Interest Impurity_Isolation Preparative HPLC (Impurity Isolation) LC_MS->Impurity_Isolation Identified Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Impurity_Isolation->NMR Isolated Impurity FTIR FTIR (Functional Groups) Impurity_Isolation->FTIR Final_Report Final Impurity Characterization Report NMR->Final_Report Structure Confirmed

Caption: Overall workflow for impurity characterization.

Comparison of HPLC Column Chemistries

The choice of HPLC column is critical for resolving the parent compound from its closely related impurities, especially isomers. While a standard C18 column is a good starting point, alternative selectivities should be explored for this halogenated, nitrogen-containing molecule.

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Pentafluorophenyl (PFP)
Principle Separation primarily by hydrophobic interactions.Mixed-mode separation with hydrophobic and π-π interactions.Orthogonal selectivity using hydrophobic, aromatic, and dipole-dipole interactions.
Best For General-purpose screening and separation of non-polar impurities.Resolving aromatic compounds and regioisomers. Enhanced retention for electron-rich rings.[12]Separating halogenated compounds and positional isomers.[12]
Hypothetical Resolution (Rs) for a critical pair 1.31.8> 2.0
Advantages Widely available, robust, extensive literature.Improved selectivity for aromatic analytes compared to C18.Excellent for resolving complex mixtures of halogenated isomers.
Considerations May fail to resolve closely related regioisomers.Can have different retention characteristics with varying mobile phase organic modifiers.Requires careful method development; may exhibit different pH stability.
Experimental Protocol: Comparative HPLC-UV Method
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Columns to Screen:

    • Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (150 mm × 4.6 mm, 2.6 µm)

    • Restek Raptor PFP (150 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    20.0 85
    25.0 85
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Analysis: Inject the control sample and each of the stressed samples onto all three columns. Compare chromatograms for resolution between the main peak and all impurity peaks, peak tailing, and overall separation efficiency. The PFP column is hypothesized to provide the best resolution for potential isomeric impurities.

Identification and Structural Elucidation

Once impurities are separated, their structures must be determined. This is achieved by coupling chromatography with powerful spectroscopic techniques.

Mass Spectrometry (MS): The quintessential first step in identification. When coupled with HPLC (LC-MS), it provides the molecular weight of each impurity as it elutes from the column.[13][14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition of an impurity, distinguishing, for example, between an impurity with an extra methyl group versus one where a chlorine atom is replaced by an oxygen and a hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[15] After an unknown impurity is isolated (typically via preparative HPLC), ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework.[16] The chemical shifts of protons on the pyridine ring are highly sensitive to the position of substituents, allowing for definitive identification of regioisomers.[17] 2D NMR techniques (like COSY and HMQC) can further establish connectivity within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule.[18] While not typically used for primary structure elucidation in this context, it can quickly confirm the presence or absence of key functional groups (e.g., C≡N stretch for the nitrile, C-Cl, C-I bonds) in an isolated impurity, serving as a valuable piece of complementary data.[19]

Synergy of Analytical Techniques in Impurity Identification

G cluster_0 Separation cluster_1 Initial Identification cluster_2 Confirmation & Structure HPLC HPLC MS Mass Spec (MS) HPLC->MS Provides separated peaks for analysis NMR NMR MS->NMR Gives molecular weight to guide NMR interpretation FTIR FTIR MS->FTIR Suggests functional groups to look for NMR->MS Confirms structure matches observed mass

Caption: Logical relationship between key analytical techniques.

Conclusion

The characterization of impurities in this compound is a multi-faceted process that requires a strategic and orthogonal approach. An effective control strategy is built upon a foundation of process understanding and forced degradation studies. While HPLC is the primary tool for separation and quantification, a comparative evaluation of column chemistries—particularly those like PFP designed for halogenated aromatics—is crucial for resolving challenging regioisomeric impurities. Ultimate structural elucidation relies on the synergistic application of mass spectrometry for molecular weight determination and NMR spectroscopy for definitive structural assignment. By implementing this comprehensive, self-validating workflow, researchers and drug developers can ensure the quality and purity of this critical intermediate, paving the way for a safer and more robust final API.

References

  • SpectraBase. Pyridine. [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • University of the Western Cape. Chapter 2. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. [Link]

  • ResearchGate. Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • ResearchGate. Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices | Request PDF. [Link]

  • NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]

  • Angene. MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. [Link]

  • NIH. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. [Link]

  • Chem-Space. This compound. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-iodo-4-methylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-iodo-4-methylnicotinonitrile (CAS No. 1378864-45-9), a halogenated organic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Foundational Principles: Understanding the Hazard Profile

Before initiating any disposal process, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a compound whose toxicological properties have not been exhaustively investigated.[1] However, based on its chemical structure—containing chloro, iodo, and nitrile functional groups—and available safety data for analogous compounds, a cautious approach is warranted.

The Safety Data Sheet (SDS) for the closely related "2-chloro-5-iodo-4-methylpyridine-3-carbonitrile" (with the same CAS number) indicates that the substance may cause respiratory irritation.[1] Combustion of this compound can produce hazardous byproducts, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1] Therefore, preventing its release into the environment is a primary concern.[1]

Table 1: Key Hazard Information for this compound

PropertyInformationSource
CAS Number 1378864-45-9[1][2]
Molecular Formula C7H4ClIN2[1][2]
Primary Hazard May cause respiratory irritation.[1]
Combustion Products Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas.[1]
Environmental Fate Data not extensively available, but release to drains and waterways must be avoided.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow is designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A 1. Characterize Waste B 2. Segregate as Halogenated Organic Waste A->B Halogenated & Nitrile C 3. Select Appropriate Waste Container B->C Avoid mixing D 4. Label Container Correctly C->D Clear & Accurate E 5. Store Safely in Satellite Accumulation Area D->E Secure & Ventilated F 6. Arrange for Professional Disposal E->F Scheduled Pickup G 7. Incineration with Scrubber F->G Licensed Vendor

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

1. Waste Characterization:

  • Any unused or contaminated this compound, including residues in containers and contaminated personal protective equipment (PPE), must be treated as hazardous waste.[3]

2. Segregation as Halogenated Organic Waste:

  • Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to neutralize acidic gases produced during combustion.[4][5] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.

  • Procedure: Collect waste this compound in a dedicated container for halogenated organic waste.[4][6][7] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[4][5]

3. Appropriate Waste Container Selection:

  • Causality: The container must be chemically resistant to the waste and prevent leakage or vapor release.

  • Procedure: Use a clean, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable for solid organic waste. Ensure the container is compatible with the waste.[4][6]

4. Correct Labeling:

  • Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.

  • Procedure: Label the waste container clearly with the words "Hazardous Waste."[6] The label must also include the full chemical name: "Waste this compound" and the approximate quantity. Do not use abbreviations or chemical formulas.[6]

5. Safe Storage in a Satellite Accumulation Area (SAA):

  • Causality: Proper storage minimizes the risk of spills, reactions, and exposure within the laboratory.

  • Procedure: Store the sealed and labeled waste container in a designated Satellite Accumulation Area.[4] This area should be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated location.

6. Arrangement for Professional Disposal:

  • Causality: The disposal of this chemical requires specialized facilities and expertise to ensure it is handled in an environmentally sound and compliant manner.

  • Procedure: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[1]

7. Final Disposal Method:

  • Causality: High-temperature incineration with an afterburner and scrubber is the recommended method to destroy the organic molecule and neutralize the resulting acidic gases (like HCl).

  • Recommended Method: The SDS for the analogous compound specifies to "Burn in a chemical incinerator equipped with an afterburner and scrubber."[1] This should be carried out by a licensed and permitted hazardous waste disposal facility.

Spill Management: Immediate Actions

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE (double nitrile gloves, chemical splash goggles, and a lab coat) can manage the cleanup.[4] Absorb the spilled solid with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).[4] Carefully sweep or scoop the material into a designated hazardous waste container.[1]

  • Large Spills: For significant spills, evacuate the immediate area and notify your institution's EHS or emergency response team.

All materials used for spill cleanup must be disposed of as hazardous waste.

By implementing these rigorous disposal procedures, laboratory professionals can ensure the safe management of this compound, upholding the principles of scientific integrity and responsible environmental stewardship.

References

  • This compound. (n.d.). Kebang. Retrieved from [Link]

  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). University of Washington. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Rochester. Retrieved from [Link]

  • Hazardous waste segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Louisville. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2-Chloro-5-iodo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-5-iodo-4-methylnicotinonitrile. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with established laboratory best practices to ensure user safety and experimental integrity. The following procedures are based on the known hazards of structurally similar compounds and general principles for managing potent chemical agents.

Hazard Assessment and Triage

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5]

Due to these potential hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure.[6] A risk-based approach should be adopted, with the level of PPE corresponding to the scale and nature of the handling procedure.

PPE Selection Summary
Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Low Volume) Tightly fitting safety goggles with side-shields.[1]Double-gloving with nitrile gloves.[7]Laboratory coat.Not generally required if performed in a certified chemical fume hood.
Solution Preparation/Reaction Setup Chemical splash goggles and a face shield.[8]Double-gloving with nitrile or neoprene gloves.[9][10]Chemical-resistant apron over a laboratory coat.Required if there is a risk of aerosol generation outside of a fume hood. A half- or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used.[7]
Large-Scale Operations/High-Risk Procedures Full-face respirator or a Powered Air-Purifying Respirator (PAPR).[7]Chemical-resistant gloves (e.g., butyl rubber) with an inner nitrile glove.Disposable coveralls (e.g., Tyvek).[7]Full-face respirator or PAPR with appropriate cartridges.[2][7]

Causality of PPE Choices:

  • Double Gloving: The use of two pairs of nitrile gloves provides an additional barrier and allows for the safe removal of the outer glove immediately upon contamination, minimizing the risk of skin contact.[7]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[8] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood.[11] Respirators are a secondary line of defense and are crucial when engineering controls are not feasible or during emergency situations.[10]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is a recommended best practice.

Step-by-Step Handling Protocol:
  • Preparation and Pre-Handling:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the hood for handling this compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.

    • Ensure an appropriate chemical spill kit is readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the chemical fume hood to contain any dust.

    • Use anti-static weigh boats or liners to prevent electrostatic discharge, which can cause fine powders to become airborne.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the vessel containing the solution covered as much as possible.

  • Post-Handling and Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with a soap and water solution.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

    • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[11]

Workflow Visualization

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handling_weigh Weigh and Transfer Solid prep_materials->handling_weigh Introduce Chemical handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decontaminate Post-Reaction cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Procedures

Preparedness for accidental exposure is a critical component of laboratory safety.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • The storage area should be locked or otherwise secured to restrict access.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Ensure all containers are clearly and accurately labeled.[13]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels, etc.) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Disposal Decision Tree

Disposal Protocol for this compound start Waste Generation is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste No seal_container Seal container when not in use solid_waste->seal_container liquid_waste->seal_container store_waste Store in designated satellite accumulation area seal_container->store_waste dispose Arrange for pickup by licensed disposal vendor store_waste->dispose

Caption: A decision tree for the proper segregation and disposal of waste.

References

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Outsourced Pharma. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization. Retrieved from [Link]

  • Capot Chemical Co., Ltd. MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. Retrieved from [Link]

  • USA Lab. (2020, July 29). How to Promote Lab Safety When Working with Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-5-iodo-4-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodo-4-methylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.